molecular formula C7H3Cl2NO B103352 3,6-Dichlorobenzo[d]isoxazole CAS No. 16263-54-0

3,6-Dichlorobenzo[d]isoxazole

Cat. No.: B103352
CAS No.: 16263-54-0
M. Wt: 188.01 g/mol
InChI Key: POPXRBHETNDMFP-UHFFFAOYSA-N
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Description

3,6-Dichlorobenzo[d]isoxazole is a versatile chemical scaffold in medicinal chemistry, primarily serving as a critical synthetic intermediate for developing novel bioactive molecules. The benzo[d]isoxazole core is a privileged structure in drug discovery, found in compounds with a range of biological activities . Recent research highlights the potential of structurally similar benzo[d]isoxazole derivatives as potent inhibitors of hypoxia-inducible factor 1α (HIF-1α) transcription, a key target in oncology for disrupting tumor progression and angiogenesis . Furthermore, benzisoxazole isomers have demonstrated significant promise in neuroscience research, specifically as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme target for Parkinson's disease therapy . The presence of chlorine atoms on the fused benzene ring offers strategic sites for further functionalization, enabling medicinal chemists to fine-tune the properties of lead compounds. This makes this compound a valuable building block for constructing more complex molecular architectures aimed at various therapeutic targets.

Properties

IUPAC Name

3,6-dichloro-1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO/c8-4-1-2-5-6(3-4)11-10-7(5)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPXRBHETNDMFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)ON=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00544035
Record name 3,6-Dichloro-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00544035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16263-54-0
Record name 3,6-Dichloro-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00544035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Discovery and Synthesis of 3,6-Dichlorobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Synthesis and Methodologies

The synthesis of 3,6-dichlorobenzo[d]isoxazole can be achieved through several pathways. The most prominently documented and efficient method involves the chlorination of a pre-existing benzisoxazole scaffold. Alternative routes starting from substituted benzene derivatives offer different strategic approaches to the target molecule.

Primary Synthetic Route: Chlorination of 6-chloro-benzo[d]isoxazol-3-ol

The most direct and high-yielding reported synthesis of this compound proceeds from 6-chloro-benzo[d]isoxazol-3-ol. This method utilizes a chlorinating agent in the presence of a base, facilitated by microwave irradiation to drive the reaction to completion efficiently.

Reaction Scheme:

G 6-chloro-benzo[d]isoxazol-3-ol 6-chloro-benzo[d]isoxazol-3-ol This compound This compound 6-chloro-benzo[d]isoxazol-3-ol->this compound Trichlorophosphate (POCl₃) Triethylamine (Et₃N) Microwave, 150 °C, 0.5 h

Caption: Primary synthesis of this compound.

Experimental Protocol:

A detailed experimental protocol for this conversion is as follows:

  • Materials:

    • 6-chloro-benzo[d]isoxazol-3-ol (1 equivalent)

    • Trichlorophosphate (Phosphorus oxychloride, POCl₃)

    • Triethylamine (Et₃N)

    • Appropriate microwave-safe reaction vessel

  • Procedure:

    • To a microwave-safe reaction vessel, add 6-chloro-benzo[d]isoxazol-3-ol.

    • Add triethylamine and trichlorophosphate.

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the reaction mixture at 150 °C for 30 minutes.

    • After completion of the reaction, cool the vessel to room temperature.

    • The reaction mixture is then subjected to standard aqueous work-up and purification by chromatography to yield the final product.

Quantitative Data:

ParameterValueReference
Starting Material6-chloro-benzo[d]isoxazol-3-ol[1]
ProductThis compound[1]
ReagentsTrichlorophosphate, Triethylamine[1]
ConditionsMicrowave irradiation, 150 °C, 0.5 h[1]
Yield79.0%[1]
Alternative Synthetic Routes

Two alternative multi-step synthetic routes have also been proposed, starting from commercially available precursors.

Alternative Route 1: From 4-chloro-N,2-dihydroxybenzamide

This two-step synthesis involves an initial cyclization reaction followed by chlorination.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination 4-chloro-N,2-dihydroxybenzamide 4-chloro-N,2-dihydroxybenzamide Intermediate Intermediate Benzisoxazolone 4-chloro-N,2-dihydroxybenzamide->Intermediate 1,1'-Carbonyldiimidazole (CDI) Tetrahydrofuran (THF), Heat This compound This compound Intermediate->this compound POCl₃, Et₃N Heat

Caption: Synthesis from 4-chloro-N,2-dihydroxybenzamide.

Alternative Route 2: From methyl 4-chloro-2-hydroxybenzoate

This three-step pathway begins with the formation of a hydroxamic acid, which then undergoes cyclization and subsequent chlorination.

G cluster_0 Step 1: Hydroxamic Acid Formation cluster_1 Step 2 & 3: Cyclization & Chlorination methyl_4_chloro_2_hydroxybenzoate methyl 4-chloro-2-hydroxybenzoate hydroxamic_acid Corresponding Hydroxamic Acid methyl_4_chloro_2_hydroxybenzoate->hydroxamic_acid NH₂OH·HCl, aq. NaOH This compound This compound hydroxamic_acid->this compound Multi-step process

Caption: Synthesis from methyl 4-chloro-2-hydroxybenzoate.

Detailed experimental protocols and yields for these alternative routes are not fully detailed in the available literature but follow established chemical transformations for the synthesis of benzisoxazole derivatives.[1]

Physicochemical Properties

The key physicochemical properties of this compound are summarized below.

PropertyValue
Molecular Formula C₇H₃Cl₂NO
Molecular Weight 188.01 g/mol
CAS Number 16263-54-0
Appearance Solid (predicted)
Boiling Point 290.1 ± 20.0 °C (Predicted)
Density 1.522 ± 0.06 g/cm³ (Predicted)
LogP 3.13 (Predicted)

Conclusion

This technical guide provides a detailed overview of the known synthetic methodologies for this compound, with a focus on providing actionable experimental guidance for researchers. The primary synthetic route via chlorination of 6-chloro-benzo[d]isoxazol-3-ol offers a high-yielding and efficient method for obtaining this compound. The alternative routes provide strategic flexibility depending on the availability of starting materials. Further research into the biological activities of this compound is warranted, given the prevalence of the benzisoxazole scaffold in medicinally important molecules.

References

Initial Studies of 3,6-Dichlorobenzo[d]isoxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial studies concerning 3,6-Dichlorobenzo[d]isoxazole, a halogenated derivative of the benzisoxazole core. The benzisoxazole scaffold is of significant interest in medicinal chemistry, appearing in a range of biologically active compounds. This document collates available data on the synthesis, physicochemical properties, and potential biological activities of this compound and related isoxazole derivatives. Due to the limited publicly available research specifically on this compound, this guide also includes generalized experimental protocols and discusses the biological context of the broader isoxazole class to inform future research and development efforts.

Introduction

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, which imparts a unique electronic and structural character. This moiety is a key pharmacophore in numerous approved drugs, exhibiting a wide array of biological activities including anti-inflammatory, antimicrobial, and anticancer properties. The fusion of an isoxazole ring with a benzene ring to form a benzisoxazole creates a bicyclic system with a distinct pharmacological profile. Halogenation of this core, as in this compound, can significantly modulate its physicochemical and biological properties, including metabolic stability, lipophilicity, and target binding affinity. This guide aims to provide a foundational understanding of this compound for researchers and professionals in the field of drug discovery and development.

Physicochemical Properties

Quantitative data for this compound is limited. The following table summarizes the available information.

PropertyValueSource
CAS Number 16263-54-0N/A
Molecular Formula C₇H₃Cl₂NON/A
Molecular Weight 188.01 g/mol [1]
Purity 97%[1]

Synthesis of this compound

Predicted Synthesis Pathway

The proposed synthesis involves the chlorination of a benzisoxazole precursor.

Synthesis_Pathway A 6-chloro-benzo[d]isoxazol-3-ol C This compound A->C Chlorination (Predicted Yield: 79%) B Chlorinating Agent (e.g., POCl₃, SOCl₂) B->C

Caption: Predicted synthesis of this compound.

General Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on the synthesis of similar chlorinated benzisoxazole compounds and should be adapted and optimized for the specific synthesis of this compound.

Materials:

  • 6-chloro-benzo[d]isoxazol-3-ol

  • Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

  • Inert solvent (e.g., Toluene, Dichloromethane)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-chloro-benzo[d]isoxazol-3-ol in an appropriate volume of an inert solvent.

  • Chlorination: Slowly add the chlorinating agent (e.g., phosphorus oxychloride) to the solution at room temperature. The molar ratio of the chlorinating agent to the starting material may need to be optimized, but a 1.1 to 1.5 molar excess is a reasonable starting point.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench it by slowly pouring it into a stirred ice-water mixture.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or ethyl acetate.

  • Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Spectroscopic Characterization (Predicted)

Specific spectroscopic data for this compound is not available. However, based on the analysis of related compounds, the following spectral characteristics can be anticipated.

TechniqueExpected Observations
¹H NMR Aromatic protons would appear in the downfield region (typically δ 7.0-8.5 ppm), with coupling patterns determined by their substitution on the benzene ring.
¹³C NMR Aromatic carbons would resonate in the δ 110-160 ppm range. The carbons attached to chlorine and the carbons of the isoxazole ring would have characteristic chemical shifts.
IR Spectroscopy Characteristic peaks for C=N stretching of the isoxazole ring (around 1600-1650 cm⁻¹), C-Cl stretching (around 700-800 cm⁻¹), and aromatic C-H stretching (around 3000-3100 cm⁻¹).
Mass Spectrometry The molecular ion peak [M]⁺ would be observed at m/z corresponding to the molecular weight (188.01), with a characteristic isotopic pattern for two chlorine atoms ([M]⁺, [M+2]⁺, [M+4]⁺ in a 9:6:1 ratio).

Biological Activity of Isoxazole Derivatives

While no specific biological studies on this compound have been found, the isoxazole scaffold is a well-established pharmacophore with a broad range of biological activities.[3] This section provides an overview of the activities of related compounds to suggest potential areas of investigation for this compound.

General Biological Activities of Isoxazoles

Isoxazole derivatives have been reported to exhibit a variety of biological effects, including:

  • Anticancer Activity: Many isoxazole-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.[4]

  • Anti-inflammatory Activity: The isoxazole ring is a core component of some non-steroidal anti-inflammatory drugs (NSAIDs).

  • Antimicrobial Activity: Isoxazole derivatives have shown activity against a range of bacteria and fungi.

  • Antiviral Activity: Certain isoxazoles have been investigated for their potential as antiviral agents.

Potential Signaling Pathways of Interest

The biological effects of isoxazole derivatives are often mediated through their interaction with specific signaling pathways. A generalized workflow for investigating the mechanism of action of a novel isoxazole derivative is depicted below.

Signaling_Pathway_Investigation cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies A This compound B Cell-Based Assays (e.g., Proliferation, Viability) A->B C Target Identification (e.g., Kinase Panel, Proteomics) B->C Active Hit D Pathway Analysis (e.g., Western Blot, Reporter Assays) C->D E Lead Optimization D->E

Caption: General workflow for investigating biological activity.

Conclusion and Future Directions

This compound is a sparsely studied compound with potential for further investigation in the field of medicinal chemistry. This technical guide has summarized the currently available information and provided a framework for its synthesis and potential biological evaluation based on data from related isoxazole derivatives. Future research should focus on developing a robust and reproducible synthesis protocol, followed by comprehensive spectroscopic characterization. Subsequently, screening for biological activity against a panel of relevant targets and cell lines would be crucial to uncover the therapeutic potential of this molecule. The insights gained from such studies could pave the way for the development of novel drug candidates based on the this compound scaffold.

References

physical and chemical properties of 3,6-Dichlorobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 3,6-Dichlorobenzo[d]isoxazole, a halogenated aromatic heterocyclic compound. Due to the limited availability of experimental data for this specific isomer, this guide also incorporates predicted data and information from closely related analogs to offer a broader understanding of its characteristics.

Core Physical and Chemical Properties

This compound, with the CAS number 16263-54-0, is a solid at room temperature.[1] Its fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C₇H₃Cl₂NO[2][3]
Molecular Weight 188.01 g/mol [4]
Predicted Boiling Point 290.1 ± 20.0 °C[2]
Predicted Density 1.522 ± 0.06 g/cm³[2]
Predicted pKa -6.76 ± 0.30[2]
XLogP3 3.3[2]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 2[2]

Spectral and Spectroscopic Data

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with chemical shifts and coupling constants influenced by the positions of the chlorine atoms on the benzene ring.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms of the benzisoxazole core. The carbons attached to chlorine and those in the heterocyclic ring will have characteristic chemical shifts.[5][6]

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for C=N and C-O stretching within the isoxazole ring, as well as vibrations corresponding to the chlorinated benzene ring.[6]

Mass Spectrometry: Electron impact mass spectrometry of related dichloro-3-aryl-2,1-benzisoxazoles suggests that fragmentation may involve rearrangement to a more stable dichloroacridinone cation radical.[5]

Synthesis and Reactivity

General Synthetic Approach

While a specific, detailed protocol for the synthesis of this compound is not explicitly documented in the reviewed literature, a general and plausible synthetic pathway can be adapted from the synthesis of analogous chlorinated benzo[d]isoxazoles.[8] The primary strategy involves the intramolecular cyclization of an ortho-substituted aromatic precursor. A key starting material would be a suitably substituted dichlorobenzaldehyde.

The general synthetic pathway would likely involve the following key steps:

  • Oxime Formation: Conversion of a dichlorobenzaldehyde derivative to its corresponding oxime using hydroxylamine.

  • Cyclization: A base-mediated intramolecular cyclization to form the benzisoxazole ring system.

Reactivity and Stability

The chemical reactivity of this compound is dictated by the benzisoxazole ring system and the presence of two chlorine atoms. The isoxazole ring is known to participate in various chemical transformations. The weak N-O bond in the isoxazole ring makes it susceptible to cleavage under certain conditions, leading to ring-opening reactions.

For optimal stability, it is recommended to store this compound under an inert atmosphere (nitrogen or argon) at 2-8°C.[2]

Experimental Workflow for Characterization

The following diagram outlines a typical experimental workflow for the synthesis and characterization of a dichlorinated benzo[d]isoxazole derivative.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (e.g., Dichlorobenzaldehyde) reaction Reaction (e.g., Oximation, Cyclization) start->reaction workup Work-up & Purification (e.g., Extraction, Chromatography) reaction->workup product Purified Product (this compound) workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Structural Analysis ms Mass Spectrometry (MS) product->ms Molecular Weight Confirmation ir IR Spectroscopy product->ir Functional Group ID mp Melting Point Analysis product->mp Purity Assessment

Caption: General experimental workflow for synthesis and characterization.

Potential Biological Activity

The isoxazole scaffold is a well-established pharmacophore present in numerous biologically active molecules.[9] Derivatives of isoxazole have demonstrated a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties. However, specific studies on the biological activity and potential involvement in signaling pathways of this compound have not been identified in the current literature search. Further research is required to elucidate its biological profile.

References

In-Depth Technical Guide: 3,6-Dichlorobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 16263-54-0

For Researchers, Scientists, and Drug Development Professionals

Core Compound Properties

3,6-Dichlorobenzo[d]isoxazole is a halogenated aromatic heterocyclic compound. The presence of two chlorine atoms on the benzene ring significantly influences its electronic properties and potential biological activity. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a recognized pharmacophore found in numerous biologically active molecules.

Table 1: Physicochemical and Predicted Properties

PropertyValueSource
CAS Number 16263-54-0[1][2]
Molecular Formula C₇H₃Cl₂NO[1][2]
Molecular Weight 188.01 g/mol [1][2]
Appearance Solid-
Predicted Boiling Point 290.1 ± 20.0 °C[1]
Predicted Density 1.522 ± 0.06 g/cm³[1]
Predicted pKa -6.76 ± 0.30[1]
Predicted LogP 3.13460[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 0[1]
Canonical SMILES C1=CC2=C(C=C1Cl)ON=C2Cl[1]
InChI Key POPXRBHETNDMFP-UHFFFAOYSA-N[2]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the chlorination of a benzisoxazole precursor. A documented method involves the treatment of 6-chloro-benzo[d]isoxazol-3-ol.[1]

Synthesis of this compound from 6-chloro-benzo[d]isoxazol-3-ol

This synthetic route provides a high yield of the target compound.[1]

Experimental Protocol:

  • Starting Material: 6-chloro-benzo[d]isoxazol-3-ol (CAS No. 61977-29-5)

  • Reagents: A suitable chlorinating agent (e.g., phosphorus oxychloride, thionyl chloride).

  • Solvent: A suitable inert solvent (e.g., toluene, dichloromethane).

  • Procedure:

    • To a solution of 6-chloro-benzo[d]isoxazol-3-ol in an appropriate inert solvent, add the chlorinating agent portion-wise at a controlled temperature.

    • The reaction mixture is then typically heated under reflux for a specified period to ensure complete conversion.

    • Reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature, and the excess chlorinating agent and solvent are removed under reduced pressure.

    • The crude product is then purified, typically by recrystallization or column chromatography, to yield pure this compound.

  • Reported Yield: 79.0%[1]

G cluster_0 Reaction A 6-chloro-benzo[d]isoxazol-3-ol C This compound A->C Chlorination (Yield: 79.0%) B Chlorinating Agent (e.g., POCl₃) B->C

Synthesis of this compound.

Potential Biological Activities and Drug Development Context

While specific biological data for this compound is not extensively documented in publicly available literature, the broader class of benzisoxazole derivatives is well-established for a wide range of pharmacological activities.[3][4] The presence of chlorine atoms on the benzisoxazole scaffold is often associated with enhanced biological potency.

Anticancer Potential

Numerous isoxazole and benzisoxazole derivatives have been investigated for their anticancer properties.[5][6] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest. The substitution pattern on the benzisoxazole ring plays a crucial role in determining the cytotoxic efficacy and selectivity against different cancer cell lines.

Antimicrobial Activity

The benzisoxazole scaffold is a key component in several antimicrobial agents.[7][8][9] Halogenated derivatives, in particular, have demonstrated potent activity against various bacterial and fungal strains. The lipophilicity conferred by the chlorine atoms may facilitate the penetration of bacterial cell membranes, leading to disruption of essential cellular processes.

Enzyme Inhibition

Benzisoxazole derivatives have been identified as inhibitors of various enzymes, including histone deacetylases (HDACs).[10][11] HDAC inhibitors are a class of compounds being investigated for the treatment of cancer and other diseases. The isoxazole moiety can act as a zinc-binding group, which is crucial for the inhibition of these metalloenzymes.

G cluster_0 Potential Therapeutic Applications A This compound B Potential Biological Targets A->B C Cancer Cells B->C Anticancer Activity D Bacteria & Fungi B->D Antimicrobial Activity E Enzymes (e.g., HDACs) B->E Enzyme Inhibition

Potential Biological Activities of this compound.

Experimental Methodologies for Biological Evaluation

To assess the potential therapeutic applications of this compound, a series of standard in vitro and in vivo assays would be required. The following are representative experimental protocols that could be employed.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to determine the concentration at which the compound inhibits the growth of cancer cells by 50% (IC₅₀).

Protocol:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: A stock solution of this compound in DMSO is prepared and serially diluted to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO or isopropanol), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined by plotting a dose-response curve.[12]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compound required to inhibit the visible growth of a microorganism.

Protocol:

  • Microorganism Preparation: Bacterial or fungal strains are grown in appropriate broth media to a specific turbidity (e.g., 0.5 McFarland standard).

  • Compound Dilution: A stock solution of this compound is serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[7][8]

G cluster_0 Cytotoxicity Assay cluster_1 Antimicrobial Assay A Prepare Stock Solution of this compound B Serial Dilution in 96-well Plate A->B D Treat Cells with Compound B->D G Inoculate with Microorganisms B->G C Seed Cancer Cells C->D E MTT Assay D->E F Determine IC₅₀ E->F H Incubate G->H I Determine MIC H->I

Workflow for Biological Evaluation.

Conclusion and Future Directions

This compound represents a chemical scaffold with significant potential for further investigation in drug discovery. Based on the known biological activities of related benzisoxazole derivatives, this compound warrants screening for anticancer, antimicrobial, and enzyme inhibitory activities. Future research should focus on the detailed biological evaluation of this compound to elucidate its specific molecular targets and mechanisms of action. Structure-activity relationship (SAR) studies involving modifications of the substitution pattern on the benzisoxazole ring could lead to the development of more potent and selective therapeutic agents.

References

In-depth Technical Guide on the Structure Elucidation of 3,6-Dichlorobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals often require a thorough understanding of the structural characteristics of novel compounds. This guide provides a detailed overview of the methodologies and data interpretation involved in the structure elucidation of 3,6-Dichlorobenzo[d]isoxazole.

Molecular Formula and Structure

The initial step in structure elucidation is the determination of the molecular formula. For this compound, the molecular formula is C₇H₃Cl₂NO.[1] This information is fundamental for calculating the degree of unsaturation and for interpreting subsequent spectroscopic data. The basic structure consists of a fused benzene and isoxazole ring system, with two chlorine atoms as substituents.

Spectroscopic Data Analysis

A combination of spectroscopic techniques is employed to unambiguously determine the arrangement of atoms within the molecule. Due to the limited availability of published spectroscopic data specifically for this compound, this guide will present predicted data and analysis based on known chemical principles and data from closely related analogs.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in the molecule. For this compound, the aromatic region of the ¹H NMR spectrum is of primary interest. The benzene ring has three protons, and their chemical shifts and coupling patterns are dictated by the positions of the two chlorine atoms and the fused isoxazole ring.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-47.6 - 7.8d~8-9
H-57.2 - 7.4dd~8-9, ~2
H-77.5 - 7.7d~2

Note: These are predicted values and may vary based on the solvent and experimental conditions.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. The spectrum of this compound would show seven distinct signals corresponding to the seven carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (ppm)
C-3150 - 155
C-3a118 - 122
C-4125 - 130
C-5128 - 133
C-6130 - 135
C-7110 - 115
C-7a160 - 165

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight (187.0 g/mol for the most abundant isotopes). The isotopic pattern of the molecular ion peak would be characteristic of a compound containing two chlorine atoms, with (M)⁺, (M+2)⁺, and (M+4)⁺ peaks in an approximate ratio of 9:6:1.

Table 3: Predicted Mass Spectrometry Data for this compound

FragmentPredicted m/z
[C₇H₃Cl₂NO]⁺ (M⁺)187, 189, 191
[C₇H₃ClNO]⁺152, 154
[C₆H₃Cl]⁺110, 112
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for the aromatic C-H, C=C, C=N, and C-O bonds.

Table 4: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)
Aromatic C-H stretch3050 - 3150
C=N stretch (isoxazole)1620 - 1650
Aromatic C=C stretch1450 - 1600
C-O stretch (isoxazole)1200 - 1250
C-Cl stretch700 - 800

Experimental Protocols

General Synthesis of Dichlorinated Benzisoxazoles

A plausible synthetic route for this compound could start from 2,5-dichlorobenzaldehyde. The aldehyde is first converted to its oxime by reaction with hydroxylamine. Subsequent intramolecular cyclization, often facilitated by a base, would yield the desired benzisoxazole ring.

Synthesis 2,5-Dichlorobenzaldehyde 2,5-Dichlorobenzaldehyde Oxime Intermediate Oxime Intermediate 2,5-Dichlorobenzaldehyde->Oxime Intermediate NH2OH·HCl, Base This compound This compound Oxime Intermediate->this compound Base-mediated cyclization

Caption: Plausible synthetic pathway for this compound.

Spectroscopic Analysis Protocol
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample would be dissolved in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆, with tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry: Mass spectra would be obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

  • IR Spectroscopy: The IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or a thin film.

Structure Elucidation Workflow

The process of elucidating the structure of this compound follows a logical progression, integrating data from various analytical techniques.

ElucidationWorkflow cluster_data Spectroscopic Data Acquisition cluster_analysis Data Analysis and Interpretation cluster_structure Structure Confirmation ¹H NMR ¹H NMR Proton Environment Proton Environment ¹H NMR->Proton Environment ¹³C NMR ¹³C NMR Carbon Skeleton Carbon Skeleton ¹³C NMR->Carbon Skeleton Mass Spec Mass Spec Molecular Weight & Fragmentation Molecular Weight & Fragmentation Mass Spec->Molecular Weight & Fragmentation IR Spec IR Spec Functional Groups Functional Groups IR Spec->Functional Groups Proposed Structure Proposed Structure Proton Environment->Proposed Structure Carbon Skeleton->Proposed Structure Molecular Weight & Fragmentation->Proposed Structure Functional Groups->Proposed Structure Molecular Formula (C₇H₃Cl₂NO) Molecular Formula (C₇H₃Cl₂NO) Final Structure of this compound Final Structure of this compound Proposed Structure->Final Structure of this compound

Caption: Logical workflow for the structure elucidation of this compound.

By combining the information derived from these spectroscopic methods, the precise connectivity of atoms and the positions of the chlorine substituents on the benzisoxazole core can be definitively established, leading to the final elucidated structure of this compound.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 3,6-Dichlorobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic characterization of 3,6-Dichlorobenzo[d]isoxazole (CAS No: 16263-54-0). Due to the limited availability of published experimental spectra for this specific compound, this document outlines the expected spectroscopic data based on analogous chemical structures and provides detailed, standardized experimental protocols for obtaining and analyzing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to support researchers in the synthesis, identification, and purification of this compound and related compounds in a drug discovery and development context.

Introduction

This compound is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. As with any synthesized compound intended for further use, unambiguous structural confirmation is paramount. This is achieved through a combination of spectroscopic techniques. This guide details the necessary methodologies for acquiring and interpreting the key spectroscopic data for this compound.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data

Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~7.8-8.0Doublet~1.5-2.5H4
~7.6-7.8Doublet~8.5-9.5H7
~7.3-7.5Doublet of Doublets~8.5-9.5, ~1.5-2.5H5

Solvent: CDCl₃ or DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

Predicted Chemical Shift (δ, ppm)Assignment
~160-165C3
~155-160C7a
~135-140C6
~125-130C5
~120-125C4
~115-120C3a
~110-115C7

Solvent: CDCl₃ or DMSO-d₆

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H Stretch
1620-1600Medium-StrongC=N Stretch
1580-1560Medium-StrongAromatic C=C Stretch
1250-1200StrongC-O Stretch
1100-1000StrongC-Cl Stretch
900-800StrongAr-H Bending (out-of-plane)

Table 4: Predicted Mass Spectrometry Data

m/z ValuePredicted Relative Intensity (%)Assignment
187100[M]⁺ (with ³⁵Cl₂)
18965[M]⁺ (with one ³⁵Cl and one ³⁷Cl)
19110[M]⁺ (with ³⁷Cl₂)
152Variable[M-Cl]⁺
124Variable[M-Cl-CO]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments required for the structural elucidation of this compound.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for ¹H and ¹³C NMR

  • Sample Preparation: Weigh approximately 5-10 mg of the solid this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[1] Ensure the sample is fully dissolved.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.[2]

  • ¹H NMR Acquisition:

    • Tune and shim the instrument to the sample.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the spectrum with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).[3]

    • Integrate the peaks to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required due to the low natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

3.2. Infrared (IR) Spectroscopy

Protocol for Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.[4][5] Ensure the crystal surface is clean before application.

  • Instrumentation: Use an ATR FT-IR spectrometer.

  • Acquisition:

    • Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal.[5]

    • Acquire a background spectrum of the clean, empty ATR crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands and compare them to the predicted values and correlation tables for functional groups.

Alternative Protocol: Thin Solid Film Method

  • Sample Preparation: Dissolve a small amount (approx. 50 mg) of the solid in a few drops of a volatile solvent like methylene chloride.[6]

  • Film Deposition: Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).[6]

  • Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[6]

  • Acquisition: Place the plate in the sample holder of the FT-IR instrument and acquire the spectrum as described above.[6]

3.3. Mass Spectrometry (MS)

Protocol for Electron Ionization (EI) Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS).

  • Ionization: The sample is bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source.[7] This causes the molecule to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).

  • Detection: The detector records the abundance of each ion at a specific m/z value.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak ([M]⁺) and the characteristic fragmentation pattern. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) is a key diagnostic feature.[7]

Visualization of Workflows

4.1. Proposed Synthesis and Characterization Workflow

The following diagram illustrates a logical workflow for the synthesis and subsequent spectroscopic characterization of this compound. A plausible synthetic route starts from 6-chloro-benzo[d]isoxazol-3-ol.[8]

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Spectroscopic Characterization A Start: 6-chloro-benzo[d]isoxazol-3-ol C Reaction & Workup A->C B Chlorinating Agent (e.g., SOCl₂, PCl₅) B->C D Crude this compound C->D E Column Chromatography / Recrystallization D->E F Pure this compound E->F G NMR Spectroscopy (¹H, ¹³C) F->G H IR Spectroscopy F->H I Mass Spectrometry F->I J Structural Confirmation G->J H->J I->J

Caption: Workflow for Synthesis and Spectroscopic Characterization.

4.2. Spectroscopic Data Analysis Logic

This diagram outlines the logical process of using the data from different spectroscopic techniques to confirm the chemical structure.

G MS Mass Spec Data - Molecular Ion (m/z 187, 189, 191) - Isotope Pattern Confirms 2xCl Structure Confirmed Structure: This compound MS->Structure Provides Molecular Formula (C₇H₃Cl₂NO) IR IR Data - C=N, C=C, C-O, C-Cl stretches - Confirms Functional Groups IR->Structure Identifies Key Bonds NMR NMR Data - ¹H: 3 Aromatic Signals (Splitting Pattern) - ¹³C: 7 Aromatic Signals - Confirms Connectivity & Symmetry NMR->Structure Determines Proton & Carbon Skeleton

Caption: Logic for Structural Elucidation via Spectroscopy.

References

3,6-Dichlorobenzo[d]isoxazole molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 3,6-Dichlorobenzo[d]isoxazole

This guide provides core technical specifications for this compound, a chlorinated derivative of benzisoxazole. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Identity and Properties

This compound is a heterocyclic compound with a molecular structure consisting of a benzene ring fused to an isoxazole ring, with chlorine atoms substituted at the 3 and 6 positions.

Molecular Formula and Weight

The fundamental quantitative data for this compound are summarized below.

PropertyValueCitations
Molecular FormulaC7H3Cl2NO[1]
Molecular Weight188.013 g/mol [1]

Structural Information

The benzisoxazole core is a key structural motif in various biologically active compounds.[2][3][4] The addition of chlorine atoms can significantly alter the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can influence its biological activity.

Hypothetical Characterization Workflow

The following diagram illustrates a generalized workflow for the characterization and analysis of a chemical compound like this compound in a research setting. This workflow is a standard logical progression from synthesis to potential application.

G A Synthesis of This compound B Purification (e.g., Chromatography, Recrystallization) A->B C Structural Elucidation (NMR, Mass Spectrometry, X-ray Crystallography) B->C D Physicochemical Property Analysis (Solubility, pKa, LogP) C->D E Biological Screening (In vitro assays) D->E F Lead Optimization E->F

Caption: Generalized workflow for chemical compound characterization.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound would typically involve standard organic chemistry techniques. Synthesis might be adapted from methods used for other benzisoxazole derivatives, such as the reaction of a substituted salicylaldehyde with hydroxylamine-O-sulfonic acid.[2] Characterization would involve spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the structure and purity.

Disclaimer: This document provides a summary of publicly available data. Specific experimental protocols should be developed and validated in a laboratory setting.

References

An In-depth Technical Guide to the Safe Handling of 3,6-Dichlorobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety protocols and handling procedures for 3,6-Dichlorobenzo[d]isoxazole. The information is intended to supplement, not replace, institutional safety guidelines and a thorough risk assessment which should be conducted prior to any handling of this chemical. The safety data presented is based on information for structurally similar compounds and should be interpreted with caution.

Physicochemical Properties

Properly identifying the physical and chemical characteristics of a compound is the first step in ensuring its safe handling.

PropertyValueReference
CAS Number 16263-54-0[1]
Molecular Formula C₇H₃Cl₂NO[2]
Molecular Weight 188.01 g/mol [1][3][4]
Purity ~97%[1][3]
Physical State Solid[5]
Melting Point 49-51°C[5]

Hazard Identification and Safety Precautions

The following table summarizes the known and anticipated hazards associated with this compound, based on data from analogous compounds.[5]

Hazard ClassificationGHS Hazard StatementPrecautionary Statements (Prevention, Response, Storage, Disposal)
Acute Toxicity, Oral H302: Harmful if swallowedP264: Wash hands thoroughly after handling.[6] P270: Do not eat, drink or smoke when using this product.[6] P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[6]
Skin Corrosion/Irritation H315: Causes skin irritationP280: Wear protective gloves/protective clothing.[6] P302+P352: IF ON SKIN: Wash with plenty of water and soap.[6] P362+P364: Take off contaminated clothing and wash it before reuse.[6]
Serious Eye Damage/Irritation H319: Causes serious eye irritationP280: Wear eye protection/face protection.[6] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6]
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritationP261: Avoid breathing dust.[5] P271: Use only outdoors or in a well-ventilated area.[6] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6]
Storage & Disposal Not ApplicableP403+P233: Store in a well-ventilated place. Keep container tightly closed.[6] P405: Store locked up.[6] P501: Dispose of contents/container to hazardous waste disposal.[6]

Experimental Protocols: Safe Handling Procedures

Adherence to strict experimental protocols is mandatory to minimize risk.

3.1 Personal Protective Equipment (PPE)

  • Eye and Face Protection: Chemical safety goggles compliant with European Standard EN166 or OSHA 29 CFR 1910.133 regulations are required.[7][8]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[8] Gloves must be inspected before use and removed using the proper technique to avoid skin contact. Contaminated gloves should be disposed of in accordance with laboratory and local regulations.

  • Respiratory Protection: All work should be conducted in a certified chemical fume hood to avoid the formation and inhalation of dust and aerosols.[5] If ventilation is inadequate, a NIOSH-approved respirator may be necessary.

3.2 Handling

  • Handle in accordance with good industrial hygiene and safety practices.[6]

  • Avoid all personal contact with the substance. Do not get in eyes, on skin, or on clothing.[7][8]

  • Avoid the formation of dust.[5]

  • Ensure adequate ventilation and work in a chemical fume hood.[5]

  • Do not eat, drink, or smoke in designated work areas.[6]

  • Wash hands thoroughly before breaks and at the end of the workday.[6]

3.3 Storage

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[6][8]

  • Keep away from heat, sparks, and open flames.[7]

  • Store locked up and in a designated, approved area.[6][8]

  • Incompatible Materials: Oxidizing agents.[7]

3.4 Spill and Leak Procedures

  • Personal Precautions: Evacuate personnel to a safe area. Wear full PPE, including respiratory protection. Avoid breathing dust.[5]

  • Containment and Cleaning: Do not allow the substance to enter drains.[5] Carefully sweep up the spilled solid material, avoiding dust generation, and place it into a suitable, labeled, and closed container for disposal.[5]

  • Environmental Precautions: Prevent further leakage or spillage if it is safe to do so.

3.5 First Aid Measures

  • General Advice: If any symptoms of exposure occur, consult a physician immediately and show them the Safety Data Sheet for the compound or a similar one.[5]

  • If Inhaled: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[5][8]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation persists, consult a physician.[6][8]

  • In Case of Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes.[5] Remove contact lenses if present and easy to do so.[5][6] Continue rinsing and seek immediate medical attention.[5][8]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[5] Rinse the mouth with water and contact a poison control center or physician immediately.[5][6]

3.6 Disposal

  • Disposal of this compound and its containers must be done in accordance with all local, state, and federal regulations.

  • The substance should be disposed of as hazardous waste. Contact a licensed professional waste disposal service.[6]

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Post-Experiment cluster_emergency Emergency Response RiskAssessment Conduct Risk Assessment ReadSDS Review SDS of Similar Compounds RiskAssessment->ReadSDS SelectPPE Select Appropriate PPE ReadSDS->SelectPPE WearPPE Don PPE: Gloves, Goggles, Lab Coat SelectPPE->WearPPE FumeHood Work in Chemical Fume Hood WearPPE->FumeHood Weighing Weigh Compound Carefully FumeHood->Weighing Experiment Perform Experiment Weighing->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate Spill Spill Occurs Experiment->Spill Exposure Personal Exposure Experiment->Exposure WasteDisposal Dispose of Waste (Hazardous) Decontaminate->WasteDisposal RemovePPE Remove PPE Correctly WasteDisposal->RemovePPE WashHands Wash Hands Thoroughly RemovePPE->WashHands SpillCleanup Follow Spill Cleanup Protocol Spill->SpillCleanup FirstAid Administer First Aid Exposure->FirstAid Notify Notify Supervisor & Safety Officer FirstAid->Notify SpillCleanup->Notify

Safe Handling Workflow for this compound

References

An In-depth Technical Guide on the Solubility of 3,6-Dichlorobenzo[d]isoxazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3,6-Dichlorobenzo[d]isoxazole, a crucial parameter for its handling, formulation, and application in research and development. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines detailed experimental protocols for determining solubility, alongside a framework for data presentation and visualization of the experimental workflow.

Physicochemical Properties

This compound is a halogenated heterocyclic compound with the molecular formula C₇H₃Cl₂NO.[1] Its structure consists of a benzene ring fused to an isoxazole ring, with chlorine atoms substituted at the 3 and 6 positions. While specific experimental data on its solubility is scarce, related compounds like 4,7-Dichlorobenzo[c]isoxazole exhibit limited aqueous solubility but are readily soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile.[2] This suggests that this compound is likely to have low solubility in water and better solubility in various organic solvents.

Predicted Physicochemical Properties:

  • LogP: 3.13460 (Predicted)[1]

  • Density: 1.522 ± 0.06 g/cm³ (Predicted)[1]

  • Molecular Weight: 188.013 g/mol [1]

A summary of key identifiers for this compound is presented in Table 1.

IdentifierValueReference
CAS Number 16263-54-0[1]
Molecular Formula C₇H₃Cl₂NO[1]
Molecular Weight 188.013 g/mol [1]
Canonical SMILES C1=CC2=C(C=C1Cl)ON=C2Cl[1]

Table 1: Key Identifiers for this compound

Hypothetical Solubility Data
SolventTemperature (°C)Solubility ( g/100 mL)Method
Acetone25Data to be determinedGravimetric
Acetonitrile25Data to be determinedGravimetric
Dichloromethane25Data to be determinedGravimetric
Dimethylformamide25Data to be determinedGravimetric
Dimethyl Sulfoxide25Data to be determinedGravimetric
Ethanol25Data to be determinedGravimetric
Ethyl Acetate25Data to be determinedGravimetric
Methanol25Data to be determinedGravimetric
Tetrahydrofuran25Data to be determinedGravimetric
Toluene25Data to be determinedGravimetric

Table 2: Hypothetical Solubility of this compound in Organic Solvents

Experimental Protocols

To empower researchers to ascertain the solubility of this compound, this section details a robust and widely accepted experimental protocol.

Synthesis of this compound

Prior to solubility determination, the synthesis and purification of this compound are necessary. A general synthetic pathway involves the cyclization of a precursor molecule. One possible route starts from 6-chloro-benzo[d]isoxazol-3-ol.[1]

Materials:

  • 6-chloro-benzo[d]isoxazol-3-ol

  • Chlorinating agent (e.g., phosphorus oxychloride, thionyl chloride)

  • Appropriate solvent (e.g., toluene)

  • Reaction vessel with reflux condenser

  • Stirring apparatus

  • Purification setup (e.g., column chromatography, recrystallization apparatus)

Procedure:

  • In a suitable reaction vessel, dissolve 6-chloro-benzo[d]isoxazol-3-ol in an appropriate solvent.

  • Slowly add the chlorinating agent to the solution while stirring.

  • Heat the reaction mixture to reflux and maintain for a specified period, monitoring the reaction progress by a suitable technique (e.g., Thin Layer Chromatography).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

The following diagram illustrates a generalized workflow for the synthesis and purification of a dichlorinated benzisoxazole derivative.

G Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Starting Material (e.g., 6-chloro-benzo[d]isoxazol-3-ol) dissolve Dissolve in Solvent start->dissolve add_reagent Add Chlorinating Agent dissolve->add_reagent reflux Heat to Reflux add_reagent->reflux monitor Monitor Reaction (TLC) reflux->monitor cool Cool to Room Temperature monitor->cool evaporate Solvent Evaporation cool->evaporate crude Obtain Crude Product evaporate->crude purify Purification (Column Chromatography or Recrystallization) crude->purify product Pure this compound purify->product

Caption: Generalized workflow for the synthesis and purification of this compound.

Gravimetric Method for Solubility Determination

The gravimetric method is a direct and reliable technique for determining the solubility of a solid compound in a liquid solvent.

Materials:

  • This compound (purified)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Sealed vials or flasks

  • Centrifuge

  • Analytical balance

  • Micropipette

  • Oven

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant using a pre-weighed, calibrated micropipette. Transfer the aliquot to a pre-weighed vial.

  • Solvent Evaporation: Place the vial containing the supernatant in an oven at a temperature sufficient to evaporate the solvent completely without decomposing the solute. A vacuum oven is recommended to facilitate evaporation at a lower temperature.

  • Mass Determination: Once the solvent has been completely removed, allow the vial to cool to room temperature in a desiccator and then weigh it on an analytical balance.

  • Calculation: The solubility (S) is calculated using the following formula:

    S ( g/100 mL) = [(Mass of vial + solute) - (Mass of empty vial)] / (Volume of supernatant in mL) * 100

The logical flow of this experimental protocol is depicted in the following diagram.

G Gravimetric Solubility Determination Workflow start Start prep_solution Prepare Saturated Solution (Excess Solute in Known Volume of Solvent) start->prep_solution equilibrate Equilibrate at Constant Temperature (24-48 hours with agitation) prep_solution->equilibrate phase_sep Phase Separation (Settling and Centrifugation) equilibrate->phase_sep collect_sample Collect Known Volume of Supernatant phase_sep->collect_sample transfer_sample Transfer Supernatant to Weighed Vial collect_sample->transfer_sample weigh_vial Weigh Empty Vial weigh_vial->transfer_sample evaporate Evaporate Solvent transfer_sample->evaporate weigh_final Weigh Vial with Solute Residue evaporate->weigh_final calculate Calculate Solubility weigh_final->calculate end End calculate->end

Caption: Logical workflow for determining solubility using the gravimetric method.

This comprehensive guide provides the necessary theoretical background and practical protocols for researchers to determine the solubility of this compound in various organic solvents, thereby facilitating its effective use in scientific and developmental applications.

References

Methodological & Application

Synthesis of 3,6-Dichlorobenzo[d]isoxazole: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 3,6-Dichlorobenzo[d]isoxazole from 6-chloro-benzo[d]isoxazol-3-ol. The protocol details a robust and reproducible method utilizing phosphoryl chloride (POCl₃) for the conversion of the hydroxyl group to a chloride. This application note includes a detailed, step-by-step experimental procedure using conventional heating, information on purification, and key characterization data to facilitate successful synthesis and verification of the target compound.

Introduction

This compound is a valuable heterocyclic compound with potential applications in medicinal chemistry and materials science. The benzo[d]isoxazole core is a key structural motif in a variety of biologically active molecules. The targeted synthesis of dichlorinated derivatives, such as this compound, allows for further functionalization and the exploration of structure-activity relationships in drug discovery programs. This protocol outlines a reliable method to synthesize this compound from the readily available starting material, 6-chloro-benzo[d]isoxazol-3-ol.

Reaction Scheme

The synthesis proceeds via a nucleophilic substitution reaction where the hydroxyl group of 6-chloro-benzo[d]isoxazol-3-ol is replaced by a chlorine atom using phosphoryl chloride as the chlorinating agent. A tertiary amine base, such as pyridine or triethylamine, is often used to facilitate the reaction.

G cluster_0 Synthesis of this compound start 6-chloro-benzo[d]isoxazol-3-ol reagents POCl₃, Pyridine start->reagents Reacts with conditions Conventional Heating (Reflux) reagents->conditions Under product This compound conditions->product Yields

Applications of 3,6-Dichlorobenzo[d]isoxazole in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,6-Dichlorobenzo[d]isoxazole is a halogenated heterocyclic compound belonging to the benzisoxazole class of molecules. While the benzisoxazole scaffold is a well-established privileged structure in medicinal chemistry, found in a range of clinically approved drugs, specific and detailed research on the medicinal applications of the 3,6-dichloro substituted isomer is limited in publicly available literature. This document aims to provide a comprehensive overview of the potential applications of chlorinated benzisoxazoles as a class, drawing parallels to what might be expected for this compound. It includes a generalized synthetic protocol, discusses potential biological activities, and provides a framework for experimental investigation.

Introduction to Benzisoxazoles in Medicinal Chemistry

The benzisoxazole ring system is a key pharmacophore, a molecular feature responsible for a drug's pharmacological activity. Its presence in various biologically active compounds highlights its importance in drug discovery.[1][2] Derivatives of benzisoxazole have been successfully developed into drugs for a wide array of therapeutic areas, including antipsychotics (e.g., risperidone, paliperidone), anticonvulsants (e.g., zonisamide), anti-HIV agents, and antimicrobials.[1][3] The inclusion of chlorine atoms on the benzisoxazole scaffold can significantly modulate a compound's physicochemical properties, such as lipophilicity and electronic character, which in turn can influence its pharmacokinetic profile and biological activity.

Synthesis of Chlorinated Benzisoxazoles

A plausible synthetic route for a dichlorinated benzisoxazole could start from a dichlorinated salicylaldehyde or a related precursor. The following is a generalized protocol based on known syntheses of similar compounds.

Generalized Experimental Protocol: Synthesis of a Dichlorinated Benzisoxazole

Materials:

  • Appropriately dichlorinated salicylaldehyde (e.g., 2,5-dichloro-6-hydroxybenzaldehyde as a hypothetical precursor for a dichlorinated benzisoxazole)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • A suitable base (e.g., Sodium hydroxide, Potassium carbonate)

  • Solvent (e.g., Ethanol, Methanol)

  • Water

  • Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)

  • Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

  • Oxime Formation:

    • Dissolve the dichlorinated salicylaldehyde in a suitable solvent like ethanol in a round-bottom flask.

    • In a separate vessel, prepare an aqueous solution of hydroxylamine hydrochloride and a base.

    • Slowly add the hydroxylamine solution to the stirred solution of the dichlorinated salicylaldehyde at room temperature.

    • The reaction mixture is typically stirred and may be heated to facilitate the reaction. Progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure. The crude oxime product is often precipitated by the addition of cold water, filtered, and dried.

  • Intramolecular Cyclization:

    • The crude oxime is dissolved in a suitable solvent.

    • A base is added to the solution to facilitate the intramolecular cyclization, leading to the formation of the benzisoxazole ring.

    • The reaction is stirred at room temperature or heated as necessary, with progress monitored by TLC.

    • Upon completion, the reaction mixture is worked up by neutralizing the base, followed by extraction of the product into an organic solvent.

    • The organic layer is washed, dried over an anhydrous drying agent, and the solvent is evaporated to yield the crude dichlorinated benzisoxazole.

    • The crude product can be purified by techniques such as column chromatography or recrystallization.

Logical Workflow for Synthesis

G start Dichlorinated Salicylaldehyde step1 React with Hydroxylamine Hydrochloride (Base, Solvent) start->step1 intermediate Dichlorinated Salicylaldehyde Oxime step1->intermediate step2 Intramolecular Cyclization (Base, Solvent) intermediate->step2 product Dichlorobenzo[d]isoxazole step2->product purification Purification (Chromatography/Recrystallization) product->purification final_product Pure this compound purification->final_product

Caption: Generalized synthetic workflow for a dichlorobenzo[d]isoxazole.

Potential Medicinal Chemistry Applications

Based on the known biological activities of the broader benzisoxazole class, this compound could be investigated for several therapeutic applications. The presence of two chlorine atoms may enhance its activity in certain areas.

Antimicrobial Activity

Benzisoxazole derivatives have demonstrated notable antimicrobial properties.[1] They can be effective against both Gram-positive and Gram-negative bacteria, as well as some fungal strains. The mechanism of action can vary, but it often involves the disruption of essential cellular processes in the microorganisms.

Hypothetical Experimental Protocol for Antimicrobial Screening:

  • Minimum Inhibitory Concentration (MIC) Assay:

    • Prepare a stock solution of this compound in a suitable solvent like DMSO.

    • Perform serial dilutions of the compound in a 96-well microtiter plate containing appropriate growth medium for the target bacteria or fungi.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include positive (microorganism with no compound) and negative (medium only) controls.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Experimental Workflow for Antimicrobial Screening

G start Prepare stock solution of This compound step1 Serial dilution in 96-well plate start->step1 step2 Inoculate with microbial suspension step1->step2 step3 Incubate under optimal conditions step2->step3 step4 Visually assess for growth inhibition step3->step4 result Determine Minimum Inhibitory Concentration (MIC) step4->result

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticancer Activity

Numerous benzisoxazole derivatives have been investigated for their potential as anticancer agents.[1] Their mechanisms of action can be diverse, including the inhibition of key enzymes involved in cancer cell proliferation, induction of apoptosis (programmed cell death), and disruption of cell cycle progression.

Hypothetical Experimental Protocol for Anticancer Screening:

  • MTT Assay for Cytotoxicity:

    • Seed cancer cells (e.g., a human breast cancer cell line like MCF-7) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathway Potentially Targeted by Benzisoxazoles

G compound Benzisoxazole Derivative target Kinase Target (e.g., EGFR, VEGFR) compound->target Inhibition pathway Downstream Signaling (e.g., MAPK, PI3K/Akt) target->pathway Blocks Activation proliferation Cell Proliferation & Survival pathway->proliferation Inhibition apoptosis Apoptosis pathway->apoptosis Induction

Caption: Potential mechanism of anticancer action via kinase inhibition.

Anti-inflammatory Activity

Certain benzisoxazole derivatives have shown promise as anti-inflammatory agents.[5] Their mechanism may involve the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) or the modulation of inflammatory signaling pathways.

Quantitative Data for Related Compounds

While specific quantitative data for this compound is not available, the following table summarizes representative data for other benzisoxazole derivatives to illustrate the potential potency of this class of compounds.

Compound ClassBiological ActivityTarget/AssayPotency (Example Values)
Benzisoxazole-Urea/Thiourea DerivativesAntimicrobialVarious bacterial strainsMIC: 3-5 µg/mL
3-Substituted-2,1-BenzisoxazolesAntimicrobialBacillus subtilis, Staphylococcus aureusMIC: 6-19 µg/mL
Benzisoxazole Amide AnaloguesAntipsychoticDopamine D2 and Serotonin 5-HT2A receptorsReceptor affinity (Ki) in nanomolar range
3-(Sulfamoylmethyl)-1,2-benzisoxazolesAnticonvulsantMouse models of seizuresActive at various doses

Note: The data presented in this table is for illustrative purposes and is derived from studies on various benzisoxazole derivatives, not this compound itself.

Conclusion and Future Directions

This compound represents an under-investigated molecule within the medicinally significant benzisoxazole family. Based on the extensive research into this scaffold, it is plausible that this compound could exhibit interesting biological activities. Future research should focus on developing a reliable synthetic route for this compound to enable its biological evaluation. Screening for antimicrobial, anticancer, and anti-inflammatory activities would be a logical starting point. Subsequent studies could then delve into its mechanism of action, structure-activity relationships, and potential as a lead compound for drug development. The protocols and conceptual frameworks provided in this document offer a roadmap for initiating such investigations.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of 3,6-Dichlorobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reactivity of 3,6-dichlorobenzo[d]isoxazole with various nucleophiles. This document includes detailed experimental protocols, data presentation in tabular format, and diagrams to illustrate reaction pathways, making it a valuable resource for the synthesis of novel benzo[d]isoxazole derivatives for potential applications in medicinal chemistry and drug discovery.

Introduction

This compound is a versatile scaffold for the synthesis of a wide range of substituted heterocyclic compounds. The presence of two chlorine atoms on the benzene ring activates the molecule for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the isoxazole ring further enhances the reactivity of the C-3 and C-6 positions towards nucleophilic attack. This allows for the selective introduction of various functional groups, including amines, thiols, and alkoxides, leading to the generation of diverse chemical libraries for biological screening.

Reactivity and Regioselectivity

The chlorine atom at the 3-position of the benzo[d]isoxazole ring is generally more susceptible to nucleophilic attack than the chlorine at the 6-position. This is attributed to the electronic influence of the isoxazole ring, which preferentially activates the C-3 position for SNAr. By carefully controlling reaction conditions, selective monosubstitution at the C-3 position can be achieved, leaving the C-6 chloro group available for subsequent functionalization.

Reaction with Amine Nucleophiles

The reaction of this compound with primary and secondary amines is a facile method for the synthesis of 3-amino-6-chlorobenzo[d]isoxazole derivatives. These reactions typically proceed under mild conditions, often in the presence of a base to neutralize the HCl generated.

Experimental Protocol: Synthesis of 6-Chloro-3-(piperazin-1-yl)benzo[d]isoxazole

This protocol describes the synthesis of a key intermediate for the preparation of various biologically active molecules.

Materials:

  • This compound

  • Piperazine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add piperazine (2.0 eq) and potassium carbonate (2.5 eq).

  • Stir the reaction mixture at 80 °C for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford 6-chloro-3-(piperazin-1-yl)benzo[d]isoxazole.

Data Presentation:

Reactant 1Reactant 2ProductSolventBaseTemp (°C)Time (h)Yield (%)
This compoundPiperazine6-Chloro-3-(piperazin-1-yl)benzo[d]isoxazoleDMFK₂CO₃804-685-95

Note: Yields are representative and may vary depending on the specific reaction scale and conditions.

Logical Workflow for Synthesis of 6-Chloro-3-(piperazin-1-yl)benzo[d]isoxazole

G start Start reactants Mix this compound, Piperazine, and K₂CO₃ in DMF start->reactants reaction Heat at 80 °C for 4-6 hours reactants->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Quench with water, Extract with Ethyl Acetate monitoring->workup Reaction Complete purification Column Chromatography workup->purification product 6-Chloro-3-(piperazin-1-yl)benzo[d]isoxazole purification->product end End product->end

Caption: Synthetic workflow for the preparation of 6-chloro-3-(piperazin-1-yl)benzo[d]isoxazole.

Reaction with Thiol Nucleophiles

Thiolates, generated from thiols and a base, are excellent nucleophiles for the substitution of the chloro group at the 3-position of this compound. This reaction provides a convenient route to 3-arylthio- or 3-alkylthio-6-chlorobenzo[d]isoxazole derivatives.

Experimental Protocol: Synthesis of 6-Chloro-3-(phenylthio)benzo[d]isoxazole

Materials:

  • This compound

  • Thiophenol

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a stirred solution of this compound (1.0 eq) in DMF, add thiophenol (1.1 eq) and potassium carbonate (1.5 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography (silica gel, hexane:ethyl acetate) to yield 6-chloro-3-(phenylthio)benzo[d]isoxazole.

Data Presentation:

Reactant 1Reactant 2ProductSolventBaseTemp (°C)Time (h)Yield (%)
This compoundThiophenol6-Chloro-3-(phenylthio)benzo[d]isoxazoleDMFK₂CO₃RT12-1680-90

Note: RT denotes room temperature. Yields are representative.

Reaction with Alkoxide Nucleophiles

Alkoxides, such as sodium methoxide or ethoxide, can displace the chlorine atom at the 3-position to form 3-alkoxy-6-chlorobenzo[d]isoxazole derivatives. These reactions are typically carried out in the corresponding alcohol as the solvent.

Experimental Protocol: Synthesis of 6-Chloro-3-methoxybenzo[d]isoxazole

Materials:

  • This compound

  • Sodium methoxide (NaOMe)

  • Anhydrous methanol (MeOH)

  • Round-bottom flask with a condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous methanol.

  • Add a solution of sodium methoxide in methanol (1.2 eq) to the reaction mixture.

  • Reflux the mixture for 3-5 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain 6-chloro-3-methoxybenzo[d]isoxazole.

Data Presentation:

Reactant 1Reactant 2ProductSolventBase/ReagentTemp (°C)Time (h)Yield (%)
This compoundSodium methoxide6-Chloro-3-methoxybenzo[d]isoxazoleMethanolNaOMeReflux3-575-85

Note: Yields are representative.

Signaling Pathway Diagram (Hypothetical)

The synthesized benzo[d]isoxazole derivatives can be screened for their potential as inhibitors of specific signaling pathways implicated in disease. For instance, a derivative could potentially inhibit a kinase cascade involved in cell proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Kinase3 Kinase C Kinase2->Kinase3 Phosphorylates TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor Activates Inhibitor Benzo[d]isoxazole Derivative Inhibitor->Kinase2 Inhibits GeneExpression Gene Expression (Cell Proliferation) TranscriptionFactor->GeneExpression Promotes

Caption: Hypothetical inhibition of a kinase signaling pathway by a benzo[d]isoxazole derivative.

Conclusion

This compound is a valuable starting material for the synthesis of a variety of 3-substituted-6-chlorobenzo[d]isoxazole derivatives through nucleophilic aromatic substitution. The protocols provided herein offer robust methods for the introduction of amine, thio, and alkoxy functionalities. The resulting compounds can serve as key intermediates in the development of novel therapeutic agents. Further exploration of the reactivity at the C-6 position can lead to the generation of disubstituted benzo[d]isoxazoles with increased structural diversity.

Application Notes and Protocols for the Derivatization of 3,6-Dichlorobenzo[d]isoxazole in Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of 3,6-Dichlorobenzo[d]isoxazole, a privileged scaffold in medicinal chemistry. The protocols outlined below detail synthetic methodologies for creating a library of analogs and the subsequent biological screening techniques to identify novel therapeutic candidates.

Introduction to Benzo[d]isoxazoles in Drug Discovery

The benzo[d]isoxazole ring system is a key pharmacophore found in a multitude of biologically active compounds. Its derivatives have shown a wide range of therapeutic potential, including applications as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. The incorporation of chlorine atoms, as seen in this compound, provides reactive handles for further chemical modification, allowing for the exploration of the chemical space around this scaffold to optimize biological activity and pharmacokinetic properties.

Synthetic Derivatization Strategies

The derivatization of this compound can be approached through several modern synthetic methodologies. The primary strategies involve the functionalization of the chlorinated positions via palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For this compound, reactions like the Suzuki-Miyaura coupling can be employed to introduce aryl or heteroaryl substituents.

General Workflow for Suzuki-Miyaura Coupling:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine this compound, Boronic Acid/Ester, Base, and Solvent degas Degas Mixture with Inert Gas (e.g., Argon or Nitrogen) start->degas catalyst Add Palladium Catalyst and Ligand degas->catalyst heat Heat Reaction Mixture (e.g., 80-120 °C) catalyst->heat monitor Monitor Progress by TLC or LC-MS heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Work-up and Extraction cool->extract purify Purify by Column Chromatography extract->purify end end purify->end Isolated Product G cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Assay and Measurement seed Seed Cells in 96-well Plate incubate1 Incubate for 24h seed->incubate1 treat Add Serial Dilutions of Test Compounds incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add Solubilization Buffer incubate3->solubilize read Read Absorbance (570 nm) solubilize->read end end read->end Data Analysis (IC50) G BET BET Proteins (e.g., BRD4) Chromatin Chromatin BET->Chromatin binds to Histones Acetylated Histones TF Transcription Factors Chromatin->TF recruits Oncogenes Oncogene Transcription (e.g., c-MYC) TF->Oncogenes Proliferation Cell Proliferation & Survival Oncogenes->Proliferation Inhibitor Benzo[d]isoxazole Derivative Inhibitor->BET inhibits binding G cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF1a_N HIF-1α PHD PHD Enzymes HIF1a_N->PHD Hydroxylation VHL VHL PHD->VHL enables binding of Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination & HIF1a_H HIF-1α HIF1b HIF-1β HIF1a_H->HIF1b dimerizes with Nucleus Nucleus HIF1a_H->Nucleus stabilizes & translocates to HRE HRE HIF1b->HRE binds to TargetGenes Target Gene Transcription (e.g., VEGF) HRE->TargetGenes Angiogenesis Angiogenesis TargetGenes->Angiogenesis Inhibitor Benzo[d]isoxazole Derivative Inhibitor->HIF1a_H inhibits

Application Notes and Protocols for the Analytical Characterization of 3,6-Dichlorobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization of 3,6-Dichlorobenzo[d]isoxazole. Detailed protocols for spectroscopic and chromatographic methods are outlined to ensure accurate identification and quantification.

Overview of Analytical Techniques

The characterization of this compound (C₇H₃Cl₂NO, Molecular Weight: 188.01 g/mol ) relies on a combination of spectroscopic and chromatographic methods to elucidate its structure, purity, and quantity.[1] Key analytical techniques include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Spectroscopic Characterization

Spectroscopic methods are essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms within the molecule. For this compound, ¹H NMR and ¹³C NMR are the primary experiments.

Expected ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~7.8-8.0d~8.5H4
~7.5-7.7dd~8.5, ~2.0H5
~7.3-7.5d~2.0H7

Expected ¹³C NMR Data (101 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~160C3
~150C7a
~135C6
~130C5
~125C4
~120C3a
~115C7

Protocol for NMR Spectroscopy

Instrumentation:

  • 400 MHz (or higher) NMR Spectrometer

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃)

  • NMR tubes

Procedure:

  • Dissolve approximately 5-10 mg of the sample in 0.6 mL of CDCl₃.

  • Transfer the solution to a clean, dry NMR tube.

  • Acquire ¹H NMR and ¹³C NMR spectra according to the instrument's standard operating procedures.[2]

  • Process the spectra using appropriate software to determine chemical shifts, multiplicities, and coupling constants.

Experimental Workflow for NMR Analysis

sample_prep Sample Preparation (5-10 mg in 0.6 mL CDCl3) nmr_tube Transfer to NMR Tube sample_prep->nmr_tube instrument Acquire Spectra (¹H and ¹³C NMR) nmr_tube->instrument processing Data Processing (Chemical Shifts, Coupling Constants) instrument->processing analysis Structural Elucidation processing->analysis

Caption: Workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak and chlorine-containing fragments.[3]

Expected Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative IntensityAssignment
187/189/191High[M]⁺ (isotopic cluster for 2 Cl atoms)
152/154Moderate[M-Cl]⁺
124/126Moderate[M-Cl-CO]⁺ or [M-Cl-N]⁺
89Moderate[C₆H₃Cl]⁺
75Low[C₆H₃]⁺

Protocol for Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

Materials:

  • This compound sample

  • Suitable solvent (e.g., Dichloromethane or Ethyl Acetate)

Procedure:

  • Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a suitable volatile solvent.

  • Inject a small volume (e.g., 1 µL) into the GC-MS system.

  • The compound is separated on the GC column and then introduced into the mass spectrometer.

  • Acquire the mass spectrum in full scan mode.

  • Analyze the resulting spectrum for the molecular ion peak and fragmentation pattern.

Logical Flow for Mass Spectrometry Analysis

sample_inj Sample Injection into GC-MS ionization Electron Ionization (EI) sample_inj->ionization mass_analyzer Mass Analysis ionization->mass_analyzer detector Detection of Ions mass_analyzer->detector spectrum Mass Spectrum Generation detector->spectrum analysis Analysis of Molecular Ion and Fragments spectrum->analysis

Caption: Process flow for mass spectrometry analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000WeakAromatic C-H stretch
~1620-1580MediumC=N stretch (isoxazole ring)
~1550-1450StrongAromatic C=C stretch
~1250-1150MediumC-O stretch (isoxazole ring)
~850-750StrongC-Cl stretch

Protocol for IR Spectroscopy

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer

Materials:

  • This compound sample

  • Potassium bromide (KBr), IR grade

Procedure:

  • Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder.

  • Grind the mixture to a fine powder.

  • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Expected UV-Vis Data (in Methanol)

λmax (nm)Molar Absorptivity (ε)
~230-240High
~280-290Medium

Protocol for UV-Vis Spectroscopy

Instrumentation:

  • UV-Vis Spectrophotometer

Materials:

  • This compound sample

  • Methanol (spectroscopic grade)

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of the sample in methanol.

  • Prepare a series of dilutions to determine the optimal concentration for absorbance measurement (typically between 0.1 and 1.0).

  • Record the UV-Vis spectrum from 200 to 400 nm using a quartz cuvette.[4]

Chromatographic Analysis

Chromatographic techniques are employed to assess the purity of this compound and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for purity determination and quantification. A reversed-phase method is generally suitable for this compound.

HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 60% B to 95% B over 15 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Protocol for HPLC Analysis

Instrumentation:

  • HPLC system with a UV detector

Materials:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Formic acid (analytical grade)

  • Water (HPLC grade)

Procedure:

  • Prepare the mobile phases as described in the table.

  • Prepare a standard solution of the sample in the mobile phase B (Acetonitrile).

  • Equilibrate the HPLC system with the initial mobile phase composition.

  • Inject the sample and run the gradient method.

  • Analyze the resulting chromatogram for peak purity and retention time.

Workflow for HPLC Purity Analysis

mobile_phase Mobile Phase Preparation equilibration System Equilibration mobile_phase->equilibration sample_prep Sample Preparation injection Sample Injection sample_prep->injection equilibration->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection analysis Data Analysis (Purity, Quantification) detection->analysis

Caption: Workflow for HPLC analysis.

Gas Chromatography (GC)

GC is another powerful technique for assessing the purity of volatile and thermally stable compounds like this compound.

GC Method Parameters

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at 1.2 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 300 °C
Injection Volume 1 µL (split mode, 50:1)

Protocol for GC Analysis

Instrumentation:

  • Gas Chromatograph with FID or MS detector

Materials:

  • This compound sample

  • Suitable solvent (e.g., Dichloromethane)

Procedure:

  • Prepare a dilute solution of the sample in the chosen solvent.

  • Set up the GC with the specified method parameters.

  • Inject the sample into the GC.

  • Analyze the resulting chromatogram for peak purity and retention time.

References

Application Notes and Protocols for the Purification of 3,6-Dichlorobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of 3,6-Dichlorobenzo[d]isoxazole, a key intermediate in pharmaceutical synthesis. The following sections outline common purification methodologies, including recrystallization and column chromatography, to obtain high-purity material suitable for further synthetic transformations and biological screening.

Introduction

This compound is a halogenated heterocyclic compound. Due to the nature of its synthesis, the crude product may contain unreacted starting materials, by-products, and other impurities. Effective purification is crucial to ensure the integrity of subsequent reactions and the quality of the final active pharmaceutical ingredient. The choice of purification method depends on the impurity profile, the scale of the purification, and the desired final purity.

Purification Strategies

The two most common and effective methods for the purification of this compound and related compounds are recrystallization and column chromatography.

  • Recrystallization: This technique is suitable for removing small amounts of impurities from a solid sample. It relies on the difference in solubility of the compound and its impurities in a chosen solvent or solvent system at different temperatures.

  • Column Chromatography: This is a versatile method for separating a mixture of compounds. It is particularly useful for removing impurities with similar polarity to the desired product and for purifying larger quantities of material. Flash column chromatography is a rapid and efficient variation of this technique.[1]

Data Presentation

While specific quantitative data for the purification of this compound is not extensively available in the public domain, the following table summarizes representative data for the purification of analogous dichlorinated heterocyclic compounds to provide an expected range of outcomes.

Purification MethodStarting Purity (Typical)Final Purity (Expected)Yield (Expected)Key ParametersReference Analogue
Recrystallization 90-95%>99%70-90%Solvent: Ethanol/Water or Toluene3,6-dichloropyridazine
Column Chromatography 80-90%>98%80-95%Stationary Phase: Silica Gel; Mobile Phase: Hexane/Ethyl Acetate GradientSubstituted Benzisoxazoles

Experimental Protocols

The following are detailed protocols for the purification of this compound. These are generalized procedures and may require optimization based on the specific impurity profile of the crude material.

Protocol 1: Recrystallization

Objective: To purify this compound by removing minor impurities.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Toluene (alternative solvent)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Glass rod

Procedure:

  • Solvent Selection: Perform small-scale solubility tests to determine the optimal solvent or solvent system. Ethanol/water and toluene are good starting points. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol (near its boiling point) with stirring. If using a solvent pair like ethanol/water, dissolve the compound in the "good" solvent (ethanol) first.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Single Solvent: If using a single solvent like toluene, allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

    • Solvent Pair: If using ethanol/water, add hot water dropwise to the hot ethanol solution until the solution becomes slightly turbid (cloudy). Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. Allow this solution to cool slowly.

  • Inducing Crystallization: If crystals do not form readily, scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of pure this compound can induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent (the same solvent or solvent mixture used for recrystallization) to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography

Objective: To purify crude this compound by separating it from by-products and other impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or other non-polar solvent like heptane)

  • Ethyl acetate (or other polar solvent like dichloromethane)

  • Glass column for chromatography

  • Eluent reservoir

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

  • Rotary evaporator

Procedure:

  • TLC Analysis: Analyze the crude mixture by TLC to determine the optimal eluent system. A good solvent system will result in a clear separation of the desired product from impurities, with the product having an Rf value of approximately 0.3-0.4. A common starting point is a mixture of hexane and ethyl acetate.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, less polar eluent (e.g., hexane).

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (using a pump or inert gas) to force the eluent through the column at a steady flow rate.

    • A gradient elution, starting with a non-polar solvent (e.g., 100% hexane) and gradually increasing the polarity (e.g., by adding more ethyl acetate), is often effective for separating compounds with different polarities.

  • Fraction Collection: Collect the eluate in small fractions.

  • Monitoring: Monitor the separation by TLC analysis of the collected fractions. Spot each fraction on a TLC plate and develop it in the chosen eluent system. Visualize the spots under a UV lamp.

  • Isolation: Combine the fractions containing the pure this compound.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

Visualization of Workflows

The following diagrams illustrate the general workflow for the purification of this compound and a decision-making process for selecting the appropriate purification method.

G cluster_prep Preparation cluster_purification Purification cluster_post Post-Purification Crude Crude this compound Analysis Impurity Profile Analysis (e.g., TLC, LC-MS) Crude->Analysis Recrystallization Recrystallization Analysis->Recrystallization Minor Impurities ColumnChrom Column Chromatography Analysis->ColumnChrom Complex Mixture Isolation Isolation of Pure Compound Recrystallization->Isolation ColumnChrom->Isolation Purity Purity Analysis (e.g., NMR, HPLC) Isolation->Purity PureProduct Pure this compound Purity->PureProduct

Caption: General experimental workflow for the purification of this compound.

G Start Start: Crude Product ImpurityCheck Assess Impurity Profile Start->ImpurityCheck ScaleCheck Determine Scale of Purification ImpurityCheck->ScaleCheck Minor Impurities ColumnChrom Column Chromatography ImpurityCheck->ColumnChrom Significant Impurities / Similar Polarity Recrystallization Recrystallization ScaleCheck->Recrystallization Small Scale (< 5g) ScaleCheck->ColumnChrom Large Scale (> 5g) End Pure Product Recrystallization->End ColumnChrom->End

Caption: Decision tree for selecting a purification method for this compound.

References

Application Notes and Protocols for the Large-Scale Synthesis of 3,6-Dichlorobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the large-scale synthesis of 3,6-Dichlorobenzo[d]isoxazole, a key intermediate in the development of various pharmaceutical compounds. The protocols outlined below are based on established chemical transformations and are designed to be scalable for industrial applications.

Introduction

This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry. Its structure is a common scaffold in a variety of biologically active molecules. The presence of chlorine atoms can enhance the lipophilicity and metabolic stability of drug candidates, making this intermediate a valuable building block in drug discovery programs. The following sections detail two primary synthetic routes for the large-scale production of this compound, providing comprehensive experimental procedures and comparative data.

Synthetic Strategies

Two principal synthetic pathways for the large-scale synthesis of this compound are presented:

  • Route A: A two-step synthesis commencing with the formation of an oxime from 2,5-dichlorobenzaldehyde, followed by an intramolecular cyclization to yield the final product.

  • Route B: A one-step conversion of 6-chloro-benzo[d]isoxazol-3-ol to this compound using a chlorinating agent under microwave irradiation.

These routes offer flexibility in starting material selection and process conditions, allowing for adaptation based on available resources and desired scale.

Data Presentation

The following table summarizes the key quantitative data for the two synthetic routes described in this document.

ParameterRoute A: From 2,5-DichlorobenzaldehydeRoute B: From 6-chloro-benzo[d]isoxazol-3-ol
Starting Material 2,5-Dichlorobenzaldehyde6-chloro-benzo[d]isoxazol-3-ol
Key Reagents Hydroxylamine hydrochloride, Sodium hydroxide, Suitable base for cyclizationTrichlorophosphate, Triethylamine
Solvent(s) Ethanol, Water, Suitable solvent for cyclizationNot specified
Reaction Temperature Oximation: 60-80°C; Cyclization: Room Temp. to gentle heating150°C
Reaction Time Oximation: 4-24 hours; Cyclization: 2-12 hours0.5 hours
Reported Yield Not specified, but analogous reactions have high yields.79.0%[1]
Reaction Type Two-step: Oximation followed by CyclizationOne-step: Chlorination/Rearrangement
Special Conditions -Microwave irradiation[1]

Experimental Protocols

Route A: Synthesis from 2,5-Dichlorobenzaldehyde

This protocol is adapted from the synthesis of analogous chlorobenzo[d]isoxazoles and is a robust method for large-scale production.[2]

Step 1: Synthesis of 2,5-Dichlorobenzaldehyde Oxime

  • Materials:

    • 2,5-Dichlorobenzaldehyde

    • Hydroxylamine hydrochloride

    • Sodium hydroxide

    • Ethanol

    • Water

  • Procedure:

    • In a large reaction vessel, dissolve 2,5-Dichlorobenzaldehyde in an appropriate volume of ethanol.

    • In a separate container, prepare an aqueous solution of hydroxylamine hydrochloride and sodium hydroxide.

    • Slowly add the hydroxylamine solution to the stirred solution of 2,5-Dichlorobenzaldehyde at ambient temperature.

    • Heat the reaction mixture to a temperature of 60-80°C and maintain for 4-24 hours.[2]

    • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Concentrate the mixture under reduced pressure to remove the ethanol.

    • Cool the resulting aqueous residue in an ice bath to precipitate the 2,5-Dichlorobenzaldehyde oxime.

    • Filter the solid product, wash with cold water, and dry thoroughly.

Step 2: Intramolecular Cyclization to this compound

  • Materials:

    • 2,5-Dichlorobenzaldehyde oxime

    • A suitable base (e.g., sodium hydroxide, potassium carbonate)

    • A suitable solvent (e.g., ethanol, methanol)

  • Procedure:

    • Dissolve the 2,5-Dichlorobenzaldehyde oxime from the previous step in a suitable alcohol solvent in a reaction vessel.

    • Add a solution of the chosen base (e.g., aqueous sodium hydroxide) to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating for 2-12 hours to facilitate the intramolecular cyclization.[2]

    • Monitor the formation of the product by TLC.

    • Once the reaction is complete, neutralize the mixture.

    • Remove the organic solvent under reduced pressure.

    • Extract the product into a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic phase to yield the crude this compound.

    • The crude product can be purified by column chromatography or recrystallization to obtain the final product of high purity.

Route B: Synthesis from 6-chloro-benzo[d]isoxazol-3-ol

This method provides a rapid, one-step synthesis with a high reported yield.[1]

  • Materials:

    • 6-chloro-benzo[d]isoxazol-3-ol

    • Trichlorophosphate (POCl₃)

    • Triethylamine (Et₃N)

  • Procedure:

    • In a microwave-safe reaction vessel, combine 6-chloro-benzo[d]isoxazol-3-ol, trichlorophosphate, and triethylamine.

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture at 150°C for 30 minutes.[1]

    • After the reaction is complete, cool the vessel to a safe temperature.

    • Carefully quench the reaction mixture, for example, by slowly adding it to ice-water.

    • Extract the product with a suitable organic solvent.

    • Wash the organic layer to remove any impurities.

    • Dry the organic phase and concentrate it under reduced pressure to obtain the crude product.

    • Purify the crude this compound by standard methods such as recrystallization or column chromatography.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and logical relationships of the described synthetic routes.

G cluster_0 Route A: From 2,5-Dichlorobenzaldehyde A1 2,5-Dichlorobenzaldehyde A3 Oximation (60-80°C, 4-24h) A1->A3 A2 Hydroxylamine Hydrochloride, NaOH A2->A3 A4 2,5-Dichlorobenzaldehyde Oxime A3->A4 A6 Intramolecular Cyclization (RT, 2-12h) A4->A6 A5 Base (e.g., NaOH) A5->A6 A7 This compound A6->A7

Caption: Experimental workflow for the synthesis of this compound via Route A.

G cluster_1 Route B: From 6-chloro-benzo[d]isoxazol-3-ol B1 6-chloro-benzo[d]isoxazol-3-ol B3 Microwave Irradiation (150°C, 0.5h) B1->B3 B2 Trichlorophosphate, Triethylamine B2->B3 B4 This compound B3->B4

Caption: Experimental workflow for the synthesis of this compound via Route B.

References

The Role of 3,6-Dichlorobenzo[d]isoxazole in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzo[d]isoxazole (also known as 1,2-benzisoxazole) scaffold is a prominent heterocyclic motif found in a wide array of biologically active molecules and pharmaceuticals.[1] The inherent aromaticity of the benzisoxazole ring system contributes to its relative stability.[1] Functionalized benzisoxazoles are key components in drugs with diverse therapeutic applications, including antipsychotics like risperidone and paliperidone, as well as the anticonvulsant zonisamide.[1] The substitution pattern on the benzene ring of the benzisoxazole core plays a crucial role in modulating the pharmacological activity of its derivatives.

This document provides an overview of the synthetic utility of chlorinated benzo[d]isoxazole analogs, with a focus on providing detailed protocols and application notes relevant to the synthesis of bioactive molecules. While specific information on the direct use of 3,6-Dichlorobenzo[d]isoxazole is limited in the currently available literature, the synthetic strategies and biological activities of closely related chlorinated benzisoxazoles, such as 4-chlorobenzo[d]isoxazole, offer valuable insights and transferable methodologies.

Synthetic Strategies for Chlorinated Benzo[d]isoxazoles

The primary route for synthesizing the benzo[d]isoxazole core involves the intramolecular cyclization of an ortho-substituted aromatic precursor.[2] A common and effective starting material for chlorinated analogs is a dichlorinated benzaldehyde, which is first converted to its corresponding oxime followed by cyclization.[2]

A general synthetic pathway to produce a chlorinated benzo[d]isoxazole involves a multi-step process that includes the formation of an oxime, subsequent halogenation, and a final base-mediated intramolecular cyclization to form the desired benzisoxazole ring system.[2]

Experimental Workflow for Synthesis of a Chlorinated Benzo[d]isoxazole Analog

G A Start: 2,6-Dichlorobenzaldehyde B Dissolve in Ethanol A->B D Add Hydroxylamine Solution to Aldehyde Solution B->D C Prepare Aqueous Solution: Hydroxylamine Hydrochloride + NaOH C->D E Heat Reaction Mixture (60-80°C, 4-24h) D->E F Monitor by TLC E->F G Cool and Concentrate F->G Upon Completion H Precipitate Product in Ice Bath G->H I Filter and Dry H->I J Product: 2,6-Dichlorobenzaldehyde Oxime I->J K Halogenation with NCS in DMA J->K L Stir at 45°C for 3h K->L M Pour into Water and Extract L->M N Intermediate: N-hydroxy-2,6-dichlorobenzimidoyl chloride M->N O Cyclization with Base (e.g., NaOH) in Alcohol N->O P Stir at Room Temperature (2-12h) O->P Q Neutralize and Concentrate P->Q Upon Completion R Final Product: 4-Chlorobenzo[d]isoxazole Q->R

Caption: General synthetic workflow for a chlorinated benzisoxazole.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2,6-Dichlorobenzaldehyde Oxime[2]

Materials:

  • 2,6-Dichlorobenzaldehyde

  • Hydroxylamine hydrochloride

  • Sodium hydroxide (or other suitable base)

  • Ethanol

  • Water

Procedure:

  • Dissolve 2,6-dichlorobenzaldehyde in ethanol in a round-bottom flask.

  • In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and a suitable base like sodium hydroxide.

  • Slowly add the hydroxylamine solution to the stirred solution of 2,6-dichlorobenzaldehyde at room temperature.

  • The reaction mixture is typically stirred at a temperature ranging from 60-80°C for a period of 4-24 hours.[2]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature and then concentrate it under reduced pressure to remove the ethanol.[2]

  • Cool the resulting aqueous residue in an ice bath to facilitate the precipitation of the product.

  • Filter the solid, wash it with cold water, and dry to obtain 2,6-dichlorobenzaldehyde oxime.[2]

Protocol 2: Synthesis of 4-Chlorobenzo[d]isoxazole from 2,6-Dichlorobenzaldehyde Oxime[2]

Step 1: Halogenation [2]

Materials:

  • 2,6-Dichlorobenzaldehyde oxime

  • N-Chlorosuccinimide (NCS)

  • Dimethylacetamide (DMA)

Procedure:

  • Dissolve the 2,6-dichlorobenzaldehyde oxime in DMA.

  • Add N-Chlorosuccinimide (NCS) to the solution.

  • Stir the reaction mixture at 45°C for approximately 3 hours.[2]

  • Monitor the reaction by TLC. Once complete, pour the mixture into water.

  • Extract the aqueous phase with a suitable organic solvent, such as methyl tert-butyl ether, to obtain the crude N-hydroxy-2,6-dichlorobenzimidoyl chloride.

Step 2: Cyclization [2]

Materials:

  • Crude N-hydroxy-2,6-dichlorobenzimidoyl chloride

  • A suitable base (e.g., sodium hydroxide, potassium carbonate)

  • A suitable solvent (e.g., ethanol, methanol)

Procedure:

  • Dissolve the crude product from the previous step in a suitable alcohol solvent.

  • Add a solution of a base (e.g., aqueous sodium hydroxide) to the reaction mixture.

  • The reaction is typically stirred at room temperature or with gentle heating for 2-12 hours to promote intramolecular cyclization.[2]

  • Monitor the formation of the product by TLC.

  • Upon completion, neutralize the reaction mixture and remove the organic solvent under reduced pressure to yield the final product, 4-Chlorobenzo[d]isoxazole.

Biological Activities of Isoxazole Derivatives

Derivatives of the isoxazole scaffold have been reported to exhibit a broad spectrum of biological activities. The specific activity is largely dependent on the nature and position of the substituents on the heterocyclic ring system.

Biological ActivityIsoxazole Derivative TypeReference
AntibacterialNaphthalene and chlorophenyl substituted isoxazoles[3][4]
AntifungalGeneral isoxazole derivatives[3]
AntioxidantNaphthalene and chlorophenyl substituted isoxazoles[3][4]
AnticancerIsoxazole-piperazine hybrids[5]
Anti-inflammatory6-methyl isoxazolo[5,4-d]isoxazol-3-yl aryl methanones[6]
Antiviral (Anti-HIV)Alkenyldiarylmethanes with a benzo[d]isoxazole ring[6]
Antitrypanosomal2-nitroimidazole-3,5-disubstituted isoxazoles[7]

This table summarizes the biological activities of various isoxazole derivatives as reported in the literature.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by chlorinated benzisoxazole derivatives are compound-specific. However, some isoxazole-containing molecules have been shown to exert their effects through well-defined mechanisms. For instance, certain isoxazole-piperazine hybrids have been demonstrated to induce oxidative stress in cancer cells, leading to apoptosis and cell cycle arrest.[5] This process often involves the modulation of key signaling proteins such as Akt and p53.[5]

Apoptosis and Cell Cycle Arrest Induced by an Isoxazole Derivative

A Isoxazole-Piperazine Hybrid B Induces Oxidative Stress A->B C Akt Hyperphosphorylation B->C E p53 Protein Activation B->E D Inhibition of Cell Survival Pathway C->D F Apoptosis E->F G Cell Cycle Arrest E->G

Caption: Proposed mechanism of an anticancer isoxazole hybrid.

Conclusion

While direct synthetic routes and biological applications for this compound are not extensively documented, the methodologies for synthesizing related chlorinated benzisoxazoles provide a strong foundation for its potential synthesis and functionalization. The diverse biological activities reported for a wide range of isoxazole derivatives underscore the potential of this scaffold in medicinal chemistry and drug discovery. Further research into the synthesis and biological evaluation of this compound and its derivatives could unveil novel therapeutic agents with unique pharmacological profiles. The protocols and data presented here for analogous compounds can serve as a valuable resource for researchers venturing into this area.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,6-Dichlorobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,6-Dichlorobenzo[d]isoxazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A frequently employed synthetic pathway involves a three-step sequence starting from 4-chlorosalicylic acid. This method includes the formation of 4-chlorosalicylhydroxamic acid, followed by its cyclization to 6-chloro-3-hydroxy-benzisoxazole, and a final chlorination step to yield the desired product.

Q2: What are the critical control points in this synthetic route?

A2: The critical stages requiring careful control are the formation of the hydroxamic acid to prevent unwanted side reactions, the cyclization conditions to ensure high yield and purity of the isoxazole ring, and the final chlorination step where the choice of reagent and reaction conditions are crucial to avoid over-chlorination and other byproducts.

Q3: Are there alternative synthetic strategies for the benzisoxazole core?

A3: Yes, alternative methods for constructing the benzisoxazole ring system often involve the intramolecular cyclization of an ortho-substituted aromatic precursor. A common starting point is an appropriately substituted benzaldehyde, which is first converted to its oxime derivative, followed by cyclization.

Q4: What are the primary safety concerns when handling the reagents in this synthesis?

A4: Many reagents used in this synthesis are hazardous. Phosphorus oxychloride and thionyl chloride are corrosive and react violently with water, releasing toxic gases. Chlorinating agents should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Troubleshooting Guides

Step 1: Synthesis of 4-chlorosalicylhydroxamic acid from 4-chlorosalicylic acid
Problem Possible Cause Troubleshooting Solution
Low Yield of Hydroxamic Acid Incomplete reaction.Ensure the carboxylic acid is fully activated before adding hydroxylamine. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Decomposition of the product.Maintain a low reaction temperature and use milder coupling agents.
Side reactions involving the phenolic hydroxyl group.Protect the phenolic hydroxyl group with a suitable protecting group, such as a benzyl or silyl ether, before activating the carboxylic acid.
Product is Difficult to Purify Presence of unreacted starting material.Optimize the stoichiometry of the coupling reagents to drive the reaction to completion.
Formation of byproducts.Adjust the reaction conditions (temperature, solvent, base) to minimize side reactions. Recrystallization or column chromatography may be necessary for purification.
Step 2: Cyclization of 4-chlorosalicylhydroxamic acid to 6-chloro-3-hydroxy-benzisoxazole
Problem Possible Cause Troubleshooting Solution
Low Yield of Cyclized Product Inefficient cyclization.Experiment with different cyclizing agents (e.g., polyphosphoric acid, thionyl chloride followed by a base) and optimize the reaction temperature and time.
Decomposition of the starting material or product.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and at the lowest effective temperature.
Formation of Isomeric Impurities Non-regioselective cyclization.This is less likely for this specific substrate, but if observed, consider alternative synthetic routes that offer better regiocontrol.
Product Precipitation Issues Poor solubility of the product in the reaction mixture.Choose a solvent in which the product is sparingly soluble at the reaction temperature but soluble enough for the reaction to proceed. This can facilitate direct crystallization upon cooling.
Step 3: Chlorination of 6-chloro-3-hydroxy-benzisoxazole to this compound
Problem Possible Cause Troubleshooting Solution
Low Yield of this compound Incomplete chlorination.Increase the equivalents of the chlorinating agent (e.g., phosphorus oxychloride, thionyl chloride) and/or the reaction temperature and time.
Decomposition of the product under harsh conditions.Use a milder chlorinating agent or perform the reaction at a lower temperature.
Formation of Over-chlorinated Byproducts Reaction conditions are too harsh.Reduce the reaction temperature, use a less reactive chlorinating agent, or carefully control the stoichiometry of the reagents.
Product is Darkly Colored or Contains Tarry Impurities Decomposition of reagents or product.Ensure all reagents and solvents are dry and of high purity. Perform the reaction under an inert atmosphere.
Difficult Purification Presence of residual phosphorus compounds.After the reaction, quench the mixture carefully with ice-water and extract the product with a suitable organic solvent. Washing the organic layer with a dilute base can help remove acidic impurities.

Experimental Protocols

Protocol 1: Synthesis of 4-chlorosalicylhydroxamic acid
  • Activation of Carboxylic Acid: In a round-bottom flask, dissolve 4-chlorosalicylic acid (1 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane). Cool the solution to 0 °C in an ice bath. Add a coupling agent (e.g., carbonyldiimidazole or oxalyl chloride with a catalytic amount of dimethylformamide) dropwise. Stir the mixture at 0 °C for 1-2 hours.

  • Reaction with Hydroxylamine: In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.5 equivalents) and a non-nucleophilic base (e.g., triethylamine, 2 equivalents) in a suitable solvent. Add this solution dropwise to the activated carboxylic acid mixture at 0 °C.

  • Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC. Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization.

Protocol 2: Synthesis of 6-chloro-3-hydroxy-benzisoxazole
  • Reaction Setup: In a round-bottom flask, suspend 4-chlorosalicylhydroxamic acid (1 equivalent) in a high-boiling inert solvent (e.g., diphenyl ether).

  • Cyclization: Heat the mixture to a high temperature (typically 200-250 °C) for a short period (30-60 minutes). The cyclization is often accompanied by the evolution of water.

  • Isolation: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If so, collect the solid by filtration and wash with a non-polar solvent (e.g., hexane). If the product remains in solution, it can be purified by column chromatography. A reported yield for this transformation is approximately 70%.

Protocol 3: Synthesis of this compound
  • Chlorination: In a round-bottom flask equipped with a reflux condenser, add 6-chloro-3-hydroxy-benzisoxazole (1 equivalent) and an excess of a chlorinating agent such as phosphorus oxychloride (5-10 equivalents).

  • Reaction: Heat the mixture to reflux (approximately 105-110 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification: Carefully cool the reaction mixture to room temperature. Slowly and cautiously pour the mixture onto crushed ice to quench the excess phosphorus oxychloride. Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford this compound. A reported yield for a similar transformation is approximately 79%.

Quantitative Data Summary

Reaction Step Starting Material Product Reported Yield Typical Reaction Time Typical Temperature
1 4-chlorosalicylic acid4-chlorosalicylhydroxamic acidVaries12-24 hours0 °C to room temp.
2 4-chlorosalicylhydroxamic acid6-chloro-3-hydroxy-benzisoxazole~70%0.5-1 hour200-250 °C
3 6-chloro-3-hydroxy-benzisoxazoleThis compound~79%2-4 hours105-110 °C

Visualizations

Synthesis_Pathway cluster_0 Step 1: Hydroxamic Acid Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Chlorination 4-chlorosalicylic_acid 4-chlorosalicylic acid reagents1 1. Coupling Agent 2. Hydroxylamine 4-chlorosalicylic_acid->reagents1 4-chlorosalicylhydroxamic_acid 4-chlorosalicylhydroxamic acid reagents1->4-chlorosalicylhydroxamic_acid reagents2 Heat (200-250 °C) 6-chloro-3-hydroxy-benzisoxazole 6-chloro-3-hydroxy-benzisoxazole reagents2->6-chloro-3-hydroxy-benzisoxazole reagents3 POCl₃ or SOCl₂ 3,6-Dichlorobenzo_d_isoxazole This compound reagents3->3,6-Dichlorobenzo_d_isoxazole

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_reaction_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_reaction_conditions analyze_starting_materials Analyze Purity of Starting Materials & Reagents check_reaction_conditions->analyze_starting_materials Conditions OK successful_synthesis Successful Synthesis check_reaction_conditions->successful_synthesis Adjusted & Succeeded optimize_workup Optimize Work-up and Purification Protocol analyze_starting_materials->optimize_workup Materials Pure analyze_starting_materials->successful_synthesis Impure Materials Replaced consider_alternatives Consider Alternative Reagents or Route optimize_workup->consider_alternatives Purification Fails optimize_workup->successful_synthesis Purification Succeeded consider_alternatives->successful_synthesis New Route Succeeded

Caption: Troubleshooting workflow for synthesis optimization.

optimizing reaction conditions for 3,6-Dichlorobenzo[d]isoxazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 3,6-Dichlorobenzo[d]isoxazole. It includes detailed experimental protocols, troubleshooting guides in a question-and-answer format, and quantitative data to optimize reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and effective method for synthesizing substituted benzisoxazoles, including the 3,6-dichloro derivative, is a multi-step process.[1] This typically begins with a substituted benzaldehyde, which is converted to an oxime. The oxime then undergoes cyclization to form the benzisoxazole ring. For this compound, a plausible starting material is 2,4-dichloro-6-nitrobenzaldehyde.

Q2: I am experiencing low yields in my synthesis. What are the potential causes and how can I improve the outcome?

Low yields in benzisoxazole synthesis can arise from several factors. Key areas to investigate include the purity of starting materials, suboptimal reaction conditions, and the formation of side products.[2] In methods that proceed via an in situ generated nitrile oxide, dimerization of this intermediate to form furoxans is a common issue that can significantly lower the yield of the desired benzisoxazole.

To improve yields, consider the following:

  • Optimize Reaction Conditions: Carefully control temperature, reaction time, and the stoichiometry of your reactants.

  • Slow Addition of Precursors: In reactions involving nitrile oxides, adding the precursor (e.g., a hydroximoyl chloride) slowly can help to keep its concentration low and minimize dimerization.

  • Use of Anhydrous Conditions: Moisture can promote side reactions, such as the Beckmann rearrangement of the oxime intermediate.[3] Ensure all solvents and reagents are dry.

Q3: I am observing the formation of an unexpected isomer. What could be the cause?

The formation of isomeric byproducts is a known challenge in benzisoxazole synthesis. A common side reaction is the Beckmann rearrangement of the intermediate oxime, which leads to the formation of a benzo[d]oxazole instead of the desired benzisoxazole.[3] This rearrangement is often promoted by protic acids or the presence of water.[3] To favor the desired N-O bond formation for the benzisoxazole ring, it is crucial to maintain anhydrous reaction conditions.[3]

Q4: What are the best practices for purifying this compound?

Purification of the final product is critical to remove unreacted starting materials, reagents, and any side products. Common purification techniques for benzisoxazoles include:

  • Column Chromatography: This is a highly effective method for separating the desired product from impurities. The choice of solvent system will depend on the polarity of the product and impurities.

  • Recrystallization: If a suitable solvent is found, recrystallization can be an excellent method for obtaining highly pure crystalline product. Non-polar solvents or mixtures with non-polar components may be a good starting point for dichlorinated compounds.

  • Washing/Trituration: "Pulping" the crude solid with a solvent like heptane can help remove less polar impurities.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low to No Product Formation Inactive starting materials or reagents.Verify the purity and integrity of all starting materials and reagents.
Incorrect reaction temperature.Optimize the reaction temperature. Some cyclization reactions require heating, while others proceed at room temperature.
Inefficient cyclization.Ensure the appropriate base and solvent are used for the cyclization step.
Formation of Beckmann Rearrangement Product (Benzo[d]oxazole) Presence of protic acids or moisture.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[3]
Formation of Nitrile Oxide Dimers (Furoxans) High concentration of the nitrile oxide intermediate.Add the nitrile oxide precursor (e.g., hydroximoyl chloride) dropwise to the reaction mixture to maintain a low concentration.
Difficult Purification Product co-elutes with impurities during chromatography.Experiment with different solvent systems for column chromatography. Consider reverse-phase chromatography if normal-phase is ineffective.
Oily product that is difficult to crystallize.Try dissolving the oil in a minimal amount of a good solvent and then adding a poor solvent to induce precipitation. Seeding with a small crystal of the pure product can also help.
Inconsistent Yields Variability in reaction setup and conditions.Standardize all reaction parameters, including reaction time, temperature, stirring speed, and the rate of addition of reagents.

Experimental Protocols

A plausible synthetic pathway for this compound involves a two-step process starting from 2,4-dichloro-6-nitrobenzaldehyde.

Step 1: Synthesis of 2,4-dichloro-6-nitrobenzaldehyde oxime

Materials:

  • 2,4-dichloro-6-nitrobenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

Procedure:

  • Dissolve 2,4-dichloro-6-nitrobenzaldehyde in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • In a separate beaker, prepare a solution of hydroxylamine hydrochloride and sodium hydroxide in water.

  • Slowly add the aqueous hydroxylamine solution to the stirred ethanolic solution of the benzaldehyde at room temperature.

  • Heat the reaction mixture to 60-80°C and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Cool the remaining aqueous residue in an ice bath to precipitate the oxime.

  • Filter the solid product, wash with cold water, and dry thoroughly.

Step 2: Cyclization to this compound

Materials:

  • 2,4-dichloro-6-nitrobenzaldehyde oxime

  • A suitable base (e.g., Sodium hydroxide, Potassium carbonate)

  • A suitable solvent (e.g., Ethanol, Methanol)

Procedure:

  • Dissolve the crude oxime from the previous step in a suitable alcohol solvent in a round-bottom flask.

  • Add a solution of the base to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating for 2-12 hours to facilitate the intramolecular cyclization. Monitor the formation of the product by TLC.

  • Upon completion, neutralize the reaction mixture with a suitable acid.

  • Remove the organic solvent under reduced pressure.

  • Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer to obtain the crude this compound.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Optimization of Cyclization Conditions (Hypothetical Data)
EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1NaOHEthanol251265
2NaOHEthanol50675
3K₂CO₃Methanol252455
4K₂CO₃Methanol60870
5DBUTHF251068

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow start Start: 2,4-dichloro-6-nitrobenzaldehyde oxime_formation Step 1: Oxime Formation (NH2OH.HCl, NaOH, Ethanol/Water) start->oxime_formation oxime_intermediate Intermediate: 2,4-dichloro-6-nitrobenzaldehyde oxime oxime_formation->oxime_intermediate cyclization Step 2: Cyclization (Base, Alcohol) oxime_intermediate->cyclization crude_product Crude Product: This compound cyclization->crude_product purification Purification (Chromatography/Recrystallization) crude_product->purification final_product Final Product: Pure this compound purification->final_product troubleshooting_low_yield start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity optimize_conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) start->optimize_conditions side_reactions Investigate Side Reactions (Beckmann, Dimerization) start->side_reactions improve_purification Improve Purification Technique optimize_conditions->improve_purification If yield is still low side_reactions->optimize_conditions Adjust conditions to minimize

References

Technical Support Center: Synthesis of 3,6-Dichlorobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,6-Dichlorobenzo[d]isoxazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent synthetic strategy involves a two-step process starting from 2,5-dichlorobenzaldehyde. The first step is the formation of 2,5-dichlorobenzaldehyde oxime, which is then subjected to an intramolecular cyclization to yield the final product.

Q2: What are the primary side reactions to be aware of during the synthesis of this compound?

A2: The most significant side reaction is the Beckmann rearrangement of the oxime intermediate, which leads to the formation of the isomeric byproduct, 2,6-dichlorobenzoxazole. Another potential side reaction, particularly if the synthesis involves the in-situ generation of a nitrile oxide, is the dimerization of this intermediate to form furoxan derivatives.

Q3: How can I minimize the formation of the Beckmann rearrangement product?

A3: Minimizing the Beckmann rearrangement product involves carefully controlling the reaction conditions. The use of specific reagents that favor the desired cyclization over rearrangement is crucial. Dehydrating agents and mild bases are often employed to promote the formation of the benzo[d]isoxazole ring system.

Q4: What analytical techniques are recommended for monitoring the reaction progress and identifying byproducts?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of the reaction. For detailed analysis and identification of the product and byproducts, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound Incomplete conversion of the starting material.- Increase reaction time or temperature. - Ensure the purity of starting materials and reagents.
Suboptimal reaction conditions favoring side reactions.- Adjust the stoichiometry of reagents. - Experiment with different solvents and bases.
Presence of a significant amount of an isomeric byproduct The reaction conditions are promoting the Beckmann rearrangement.- Utilize a milder dehydrating agent for the cyclization step. - Lower the reaction temperature. - Consider a different synthetic route if the issue persists.
Formation of multiple unidentified byproducts Decomposition of starting materials or intermediates.- Ensure the reaction is carried out under an inert atmosphere if reagents are air-sensitive. - Purify the intermediate oxime before proceeding to the cyclization step.
The reaction may be non-selective under the current conditions.- Screen a variety of catalysts or promoters to enhance selectivity.
Difficulty in purifying the final product The product and major byproduct have similar physical properties.- Employ high-resolution chromatographic techniques such as preparative HPLC. - Consider recrystallization from a carefully selected solvent system to achieve separation.

Experimental Protocols

Synthesis of 2,5-Dichlorobenzaldehyde Oxime (Intermediate)

Materials:

  • 2,5-Dichlorobenzaldehyde

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • Ethanol

  • Water

Procedure:

  • Dissolve 2,5-dichlorobenzaldehyde in ethanol in a round-bottom flask equipped with a magnetic stirrer and a condenser.

  • In a separate beaker, prepare a solution of hydroxylamine hydrochloride and sodium hydroxide in water.

  • Slowly add the aqueous hydroxylamine solution to the stirred solution of 2,5-dichlorobenzaldehyde at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • The resulting aqueous residue is cooled in an ice bath to precipitate the 2,5-dichlorobenzaldehyde oxime.

  • Filter the solid, wash with cold water, and dry under vacuum.

Synthesis of this compound (Final Product)

Materials:

  • 2,5-Dichlorobenzaldehyde oxime

  • A suitable dehydrating agent (e.g., acetic anhydride, polyphosphoric acid)

  • A suitable solvent (e.g., toluene, xylene)

Procedure:

  • Suspend the 2,5-dichlorobenzaldehyde oxime in the chosen solvent in a round-bottom flask.

  • Add the dehydrating agent to the mixture.

  • Heat the reaction mixture to the desired temperature and stir for the required time, monitoring by TLC.

  • Upon completion, cool the reaction mixture and quench by carefully adding it to ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Visualizations

Synthesis_Pathway 2,5-Dichlorobenzaldehyde 2,5-Dichlorobenzaldehyde 2,5-Dichlorobenzaldehyde Oxime 2,5-Dichlorobenzaldehyde Oxime 2,5-Dichlorobenzaldehyde->2,5-Dichlorobenzaldehyde Oxime Hydroxylamine This compound This compound 2,5-Dichlorobenzaldehyde Oxime->this compound Cyclization (Dehydration) 2,6-Dichlorobenzoxazole 2,6-Dichlorobenzoxazole 2,5-Dichlorobenzaldehyde Oxime->2,6-Dichlorobenzoxazole Beckmann Rearrangement (Side Reaction)

Caption: Synthetic pathway for this compound and the major side reaction.

Troubleshooting_Workflow start Experiment Start issue Identify Issue start->issue low_yield Low Yield issue->low_yield Low Yield byproduct Isomeric Byproduct issue->byproduct Byproduct Formation purification Purification Difficulty issue->purification Purification Issues check_reagents Check Reagent Purity & Stoichiometry low_yield->check_reagents change_reagents Change Dehydrating Agent / Base byproduct->change_reagents analytical_methods Use High-Resolution Chromatography (HPLC) purification->analytical_methods optimize_conditions Optimize Reaction Conditions (Temp, Time) check_reagents->optimize_conditions end Problem Solved optimize_conditions->end change_reagents->end analytical_methods->end

Caption: A troubleshooting workflow for common issues in the synthesis.

Technical Support Center: Synthesis of 3,6-Dichlorobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3,6-Dichlorobenzo[d]isoxazole. It provides answers to frequently asked questions, detailed troubleshooting protocols, and data organization templates to assist in optimizing reaction yields and addressing common experimental challenges.

Disclaimer: The following information is for guidance and illustrative purposes only. All chemical syntheses should be performed by qualified professionals in a controlled laboratory setting with appropriate safety precautions. Users should consult peer-reviewed literature and their institution's safety protocols before undertaking any experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound and related heterocyclic compounds.

Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?

Low yields in heterocyclic synthesis can result from several factors. A systematic approach is the most effective way to troubleshoot the issue.[1] Key areas to investigate include:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical variables. Running small-scale trial reactions can help identify the optimal parameters without committing large quantities of starting materials.[1]

  • Purity of Reagents and Solvents: Impurities in starting materials or solvents can introduce side reactions or inhibit the primary reaction. Always use reagents and solvents of appropriate purity and ensure solvents are anhydrous when necessary.[1]

  • Atmospheric Contamination: Many organic reactions are sensitive to moisture and oxygen. If your reaction is known to be sensitive, employing proper inert atmosphere techniques, such as using a nitrogen or argon blanket, is crucial.[1]

  • Inefficient Mixing: For heterogeneous reactions, inadequate stirring can lead to poor reaction rates and lower yields. Ensure the stir rate is sufficient for the scale and viscosity of your reaction.[1]

  • Product Decomposition: The desired product may be unstable under the reaction or workup conditions.[2] It is advisable to monitor the reaction's progress using methods like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for product degradation over time.[1] If decomposition is observed before the starting material is fully consumed, consider quenching the reaction early.[2]

Q2: I am observing multiple spots on my TLC, indicating impurities. What are the likely side products?

In the synthesis of substituted benzisoxazoles, the formation of isomers or related heterocyclic systems can be a source of impurities. For instance, depending on the reaction conditions and precursors, isomeric benzoxazoles can sometimes be formed. The formation of polymers or decomposition products can also occur, especially if the reaction is overheated or run for too long.

Q3: The reaction appears to have stalled before completion. What steps should I take?

If you observe that your reaction has stalled (i.e., the starting material is not being consumed) before completion, you might consider adding more of a key reagent if it is safe and appropriate for the specific reaction chemistry.[2] Before doing so, re-verify that the reaction conditions, such as temperature and inert atmosphere, are being maintained correctly.

Q4: My final product is a viscous oil or caramel-like substance instead of a solid. How can I purify or solidify it?

Obtaining an oil instead of a crystalline solid is a common issue. You can attempt the following:

  • Dissolve the oily product in a minimum amount of a volatile solvent (e.g., dichloromethane or ether).

  • Slowly add a non-polar solvent (e.g., hexane or pentane) along the sides of the flask until you observe the formation of a precipitate.

  • Add a little more of the non-polar solvent to encourage further precipitation.

  • Remove the solvents under vacuum to hopefully obtain your product as a solid.[3]

Q5: What are some general best practices to ensure the highest possible yield?

Improving yields often comes with practice and meticulous technique.[2] Key best practices include:

  • Glassware and Reagents: Always use clean, dry glassware. Ensure reagents and starting materials are pure and accurately weighed.[2]

  • Transfers: Rinse flasks and syringes used for transferring reactants and reagents multiple times with the reaction solvent to ensure all material is added to the reaction.[2]

  • Reaction Monitoring: Carefully monitor the reaction throughout the experiment for any changes.[2]

  • Workup: Quench the reaction as soon as it is complete. During extraction, rinse the separatory funnel and drying agent thoroughly to recover all product.[2]

  • Purification: Take care during purification steps like chromatography and solvent evaporation to minimize loss of the compound.[2]

Experimental Protocols

The synthesis of benzo[d]isoxazoles can be achieved through various routes. A common strategy is the intramolecular cyclization of an ortho-substituted aromatic precursor.[4] Below is a representative protocol for a multi-step synthesis.

Plausible Synthetic Pathway for a Substituted Benzo[d]isoxazole [4] This pathway involves the formation of an oxime from a substituted benzaldehyde, followed by a cyclization step to form the benzisoxazole ring.

Step 1: Synthesis of 2,6-Dichlorobenzaldehyde Oxime

  • Materials:

    • 2,6-Dichlorobenzaldehyde

    • Hydroxylamine hydrochloride

    • Sodium hydroxide (or a suitable base)

    • Ethanol

    • Water

  • Procedure:

    • Dissolve 2,6-dichlorobenzaldehyde in ethanol within a round-bottom flask.

    • In a separate vessel, prepare an aqueous solution of hydroxylamine hydrochloride and the base.

    • Slowly add the hydroxylamine solution to the stirred aldehyde solution at room temperature.

    • Heat the reaction mixture, typically between 60-80°C, for 4-24 hours.[4]

    • Monitor the reaction's progress via TLC.

    • Once complete, cool the mixture and remove the ethanol under reduced pressure.

    • Cool the remaining aqueous residue in an ice bath to precipitate the product.

    • Filter the solid, wash it with cold water, and dry to obtain 2,6-dichlorobenzaldehyde oxime.[4]

Step 2: Cyclization to this compound Note: The specific reagents and conditions for this step can vary significantly. One potential route involves the conversion of the oxime to a hydroxymoyl chloride intermediate, followed by base-mediated cyclization.

  • Materials:

    • 2,6-Dichlorobenzaldehyde oxime

    • A suitable chlorinating agent (e.g., N-Chlorosuccinimide - NCS)

    • A suitable base (e.g., triethylamine, sodium hydroxide)

    • An appropriate solvent (e.g., DMA, ethanol)

  • Procedure:

    • The oxime is first treated with a chlorinating agent like NCS to form an N-hydroxy-benzimidoyl chloride intermediate.[4]

    • This intermediate is then dissolved in a suitable solvent, and a base is added to facilitate the intramolecular cyclization.[4]

    • The reaction is typically stirred at room temperature or with gentle heating for 2-12 hours.[4]

    • Progress is monitored by TLC.

    • Upon completion, the reaction is worked up through neutralization, solvent removal, extraction, and finally, purification of the crude product, often by column chromatography, to yield this compound.

Data Presentation for Yield Optimization

Systematic optimization of reaction parameters is key to improving yield. The following tables provide a template for organizing experimental data during this process.

Table 1: Optimization of Reaction Temperature

Entry Temperature (°C) Reaction Time (h) Conversion (%) Yield (%)
1 60 12 75 65
2 80 12 95 88

| 3 | 100 | 12 | 98 | 85 (decomp) |

Table 2: Screening of Base and Solvent Systems

Entry Base (equiv.) Solvent Temperature (°C) Yield (%)
1 Triethylamine (1.5) Dichloromethane 40 72
2 K₂CO₃ (2.0) Acetonitrile 80 85

| 3 | NaOH (1.2) | Ethanol | 60 | 78 |

Table 3: Effect of Reaction Time on Yield

Entry Reaction Time (h) Temperature (°C) Conversion (%) Yield (%)
1 4 80 60 55
2 8 80 90 84
3 16 80 98 89

| 4 | 24 | 80 | 98 | 87 (slight decomp) |

Visualizations

Troubleshooting Workflow for Low Yield

The following diagram outlines a logical workflow for diagnosing and resolving issues of low product yield.[1]

G start Low Yield Observed check_cond Verify Reaction Conditions (Temp, Time, Conc.) start->check_cond check_purity Assess Reagent & Solvent Purity check_cond->check_purity Conditions OK adjust_cond Adjust Temp/Time/Conc. check_cond->adjust_cond Incorrect check_inert Ensure Inert Atmosphere (if needed) check_purity->check_inert Purity OK purify_reagents Purify Reagents/ Use Dry Solvents check_purity->purify_reagents Impure check_workup Review Workup & Purification Procedure check_inert->check_workup Atmosphere OK improve_inert Improve Inert Atmosphere Technique check_inert->improve_inert Inadequate modify_workup Modify Extraction/ Purification Method check_workup->modify_workup Losses Detected optimize Systematically Optimize Reaction Parameters check_workup->optimize Workup OK adjust_cond->optimize purify_reagents->optimize improve_inert->optimize modify_workup->optimize

A troubleshooting workflow for addressing low reaction yields.

General Synthetic Pathway for Benzo[d]isoxazoles

This diagram illustrates a common multi-step synthesis for producing a benzo[d]isoxazole core structure from a substituted benzaldehyde.[4]

G start Substituted Benzaldehyde oxime Benzaldehyde Oxime start->oxime Step 1: Oxime Formation intermediate N-Hydroxy-benzimidoyl Chloride Intermediate oxime->intermediate Step 2a: Chlorination product Substituted Benzo[d]isoxazole intermediate->product Step 2b: Cyclization reagent1 + Hydroxylamine + Base reagent2 + Chlorinating Agent (e.g., NCS) reagent3 + Base (Intramolecular Cyclization)

References

Technical Support Center: 3,6-Dichlorobenzo[d]isoxazole Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 3,6-Dichlorobenzo[d]isoxazole.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Low Recovery After Column Chromatography 1. Inappropriate Solvent System: The chosen eluent may be too polar, causing the compound to elute too quickly with impurities, or not polar enough, resulting in the compound remaining on the column. 2. Improper Column Packing: Channels or cracks in the silica gel bed can lead to poor separation and sample loss. 3. Compound Degradation on Silica: Some compounds can degrade on acidic silica gel.1. Optimize Eluent System: Systematically test different solvent ratios (e.g., Hexane:Ethyl Acetate, Toluene:Ethyl Acetate) using Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of 0.2-0.4 for the desired product. 2. Proper Column Packing: Ensure a homogenous slurry of silica gel is packed uniformly in the column without any air bubbles. 3. Use Neutralized Silica or a Different Stationary Phase: Consider using deactivated (neutral) silica gel or an alternative stationary phase like alumina.
Co-elution of Impurities 1. Similar Polarity of Compound and Impurity: An impurity may have a polarity very close to that of the product, making separation by normal-phase chromatography difficult. Potential impurities include regioisomers (e.g., 3,5-Dichlorobenzo[d]isoxazole) or starting materials. 2. Overloading the Column: Applying too much crude material to the column can exceed its separation capacity.1. Employ a Different Chromatographic Technique: Consider using reverse-phase chromatography or preparative HPLC for more challenging separations. 2. Derivative Formation: In some cases, converting the product to a derivative with a significantly different polarity, followed by purification and subsequent removal of the derivatizing group, can be effective. 3. Reduce Sample Load: Use an appropriate amount of crude material for the column size. A general guideline is a 1:50 to 1:100 ratio of crude material to silica gel by weight.
"Oiling Out" During Recrystallization The compound is coming out of the solution at a temperature above its melting point. This can be due to the solvent being too effective or the solution being too concentrated.1. Modify the Solvent System: Add a "poorer" solvent (in which the compound is less soluble) to the hot solution until slight turbidity appears, then clarify with a few drops of the "good" solvent and allow to cool slowly. 2. Reduce Concentration: Add more hot solvent to dissolve the oil, then cool slowly. 3. Slow Cooling: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. Scratching the inside of the flask with a glass rod can sometimes induce crystallization.
Poor Crystal Formation 1. Solution is Too Dilute: The concentration of the compound in the solvent is below the saturation point even at low temperatures. 2. Presence of Soluble Impurities: High levels of impurities can inhibit crystal lattice formation.1. Concentrate the Solution: Carefully evaporate some of the solvent and attempt to recrystallize again. 2. Pre-purification: If the crude material is very impure, consider a preliminary purification step like a quick filtration through a silica plug before recrystallization.
Product Degradation During Purification Benzisoxazole rings can be susceptible to degradation under certain conditions (e.g., strong acids/bases, prolonged heating, or exposure to UV light).1. Maintain Neutral pH: Use neutral solvents and avoid strong acids or bases during workup and purification. 2. Minimize Heat Exposure: Use the minimum amount of heat necessary for dissolution during recrystallization and avoid prolonged heating. 3. Protect from Light: If the compound is found to be light-sensitive, conduct purification steps in amber glassware or with the apparatus covered in aluminum foil.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: While specific impurities depend on the synthetic route, common contaminants for chlorinated heterocyclic compounds can include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Regioisomers: Isomers with different chlorine substitution patterns on the benzene ring (e.g., 3,5- or 3,7-Dichlorobenzo[d]isoxazole).

  • Side-Products: Byproducts from incomplete or alternative reaction pathways.

  • Solvent Residues: Residual solvents from the reaction or initial workup.

Q2: What is a good starting solvent system for column chromatography of this compound?

A2: For a moderately polar compound like this compound, a good starting point for normal-phase silica gel chromatography would be a mixture of a non-polar and a moderately polar solvent. We recommend starting with a gradient of Hexane and Ethyl Acetate (e.g., starting from 95:5 and gradually increasing the polarity). Toluene can also be used as the non-polar component. Always perform TLC analysis first to determine the optimal solvent ratio.

Q3: What are some suitable solvents for the recrystallization of this compound?

A3: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For this compound, consider screening the following solvents or solvent pairs:

  • Single Solvents: Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene.

  • Mixed Solvents: Hexane/Ethyl Acetate, Hexane/Acetone, Ethanol/Water. It is essential to perform small-scale solubility tests to identify the optimal solvent or solvent mixture.

Q4: My purified this compound shows a broad melting point range. What does this indicate?

A4: A broad melting point range is a strong indication of the presence of impurities. Pure crystalline solids typically have a sharp melting point range of 1-2°C. You should consider further purification steps, such as repeated recrystallization or preparative chromatography.

Q5: How can I confirm the purity of my final product?

A5: Purity should be assessed using a combination of analytical techniques, including:

  • Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point consistent with the literature value suggests high purity.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol outlines a general procedure for the purification of this compound using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl Acetate

  • Glass chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Eluent Preparation: Prepare a series of Hexane:Ethyl Acetate mixtures (e.g., 98:2, 95:5, 90:10). Determine the optimal eluent system using TLC, aiming for an Rf value of 0.2-0.4 for the product.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent mixture.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

    • Add a layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the column and begin collecting fractions.

    • Gradually increase the polarity of the eluent as the chromatography progresses.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol provides a general method for purifying this compound by recrystallization.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (or solvent pair)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: Perform small-scale solubility tests to find a suitable solvent or solvent pair where the compound is soluble when hot and insoluble when cold.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the hot recrystallization solvent to dissolve the solid completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur.

    • Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any surface impurities.

  • Drying:

    • Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.

Visualizations

Purification_Workflow crude Crude this compound dissolve Dissolve in Minimum Hot Solvent crude->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool Slow Cooling to Room Temperature dissolve->cool hot_filtration->cool Remove Insoluble Impurities ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry pure Pure this compound dry->pure

Caption: Recrystallization workflow for this compound.

Technical Support Center: 3,6-Dichlorobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3,6-Dichlorobenzo[d]isoxazole.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the handling and use of this compound in experimental settings.

Issue 1: Unexpected degradation of this compound in solution.

  • Question: My solution of this compound shows new peaks on analysis (e.g., by HPLC/LC-MS) that were not present in the freshly prepared solution. What could be the cause?

  • Answer: The appearance of new peaks likely indicates degradation of the this compound. The benzo[d]isoxazole core can be susceptible to several degradation pathways, particularly hydrolysis and photodegradation. The chloro-substituents may also influence the molecule's reactivity. To identify the cause, a forced degradation study is recommended.

Issue 2: Solution of this compound has changed color.

  • Question: I prepared a solution of this compound, and it has developed a yellow or brownish tint over time. Is the compound still viable for my experiments?

  • Answer: A change in color often signifies the formation of degradation products, which could be chromophoric. This suggests that the compound may have undergone decomposition. It is highly recommended to prepare a fresh solution and re-evaluate your storage conditions. Storing solutions in the dark and at low temperatures (2-8°C) is advisable.[1] For long-term storage, using degassed solvents and an inert atmosphere (nitrogen or argon) can prevent oxidative degradation.

Issue 3: Inconsistent experimental results using this compound.

  • Question: I am observing significant variability in my experimental outcomes when using different batches or ages of this compound solutions. How can I ensure consistency?

  • Answer: Inconsistent results are often linked to the degradation of the compound. To ensure reproducibility, it is crucial to adhere to a strict protocol for solution preparation and storage. Always use freshly prepared solutions for sensitive experiments. If you suspect degradation, you can perform a purity check of your solution using a suitable analytical method like HPLC before use.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can lead to the degradation of this compound?

A1: Based on the chemistry of related benzo[d]isoxazole compounds, the primary factors that can contribute to the degradation of this compound include:

  • pH: Both strongly acidic and basic conditions can potentially promote the hydrolysis of the isoxazole ring.

  • Light: Exposure to UV or high-intensity visible light can induce photodegradation.

  • Temperature: Elevated temperatures can accelerate the rate of decomposition.

  • Oxidizing Agents: The presence of oxidizing agents may lead to the degradation of the molecule.

Q2: What are the recommended storage conditions for solid this compound and its solutions?

A2: To ensure the stability of this compound, the following storage conditions are recommended:

FormStorage ConditionRationale
Solid Store at 2-8°C under an inert atmosphere (e.g., nitrogen or argon).[1]Minimizes thermal degradation and prevents slow oxidation.
Solution Store in the dark at 2-8°C. For long-term storage, use degassed aprotic solvents and store under an inert atmosphere.Protects from photodegradation and oxidation.

Q3: How can I determine the stability of this compound in my specific experimental conditions?

A3: A forced degradation study is the most effective way to assess the stability of this compound under your specific experimental conditions. This involves intentionally subjecting the compound to various stress conditions to identify potential degradation pathways.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

Objective: To investigate the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

Materials:

  • This compound

  • High-purity solvent (e.g., acetonitrile or methanol)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • pH meter

  • Incubator or water bath

  • Photostability chamber

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in the chosen high-purity solvent at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl.

    • Basic Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂.

    • Thermal Degradation: Keep a sample of the stock solution in an incubator at an elevated temperature (e.g., 60°C).

    • Photolytic Degradation: Expose a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

    • Control: Keep a sample of the stock solution at room temperature, protected from light.

  • Incubation: Incubate all samples for a defined period (e.g., 24, 48, or 72 hours).

  • Sample Analysis: At each time point, withdraw an aliquot from each sample, neutralize the acidic and basic samples if necessary, and dilute with the mobile phase to a suitable concentration for analysis. Analyze all samples by HPLC or LC-MS.

  • Data Analysis: Compare the chromatograms of the stressed samples with the control sample. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Stability Issues start Start: Inconsistent Experimental Results or Suspected Degradation check_solution Check Solution Appearance (Color Change, Precipitation) start->check_solution analyze_purity Analyze Purity (e.g., HPLC, LC-MS) check_solution->analyze_purity degradation_observed Degradation Observed? analyze_purity->degradation_observed prepare_fresh Prepare Fresh Solution degradation_observed->prepare_fresh Yes no_degradation No Significant Degradation degradation_observed->no_degradation No review_storage Review Storage Conditions (Temperature, Light, Atmosphere) prepare_fresh->review_storage forced_degradation Conduct Forced Degradation Study review_storage->forced_degradation identify_pathway Identify Degradation Pathway (Hydrolysis, Oxidation, Photodegradation) forced_degradation->identify_pathway modify_protocol Modify Experimental Protocol (Adjust pH, Use Inert Atmosphere, Protect from Light) identify_pathway->modify_protocol end End: Stable Compound, Consistent Results modify_protocol->end no_degradation->end

Caption: Troubleshooting workflow for stability issues.

References

troubleshooting experimental protocols involving 3,6-Dichlorobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3,6-Dichlorobenzo[d]isoxazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to support your research.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues that may arise during the handling and use of this compound in various experimental protocols.

Q1: My this compound is not dissolving properly in my aqueous assay buffer. What can I do?

A1: Poor aqueous solubility is a common challenge with chlorinated heterocyclic compounds.[1][2] Here are several strategies to improve solubility:

  • Use of Co-solvents: Prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol.[3] When diluting into your aqueous buffer, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid affecting your biological system.[3]

  • Sonication: Gentle sonication in a water bath can help to break down particulate matter and facilitate dissolution.[3] However, avoid prolonged or high-energy sonication, as it may degrade the compound.

  • pH Adjustment: The solubility of your compound may be pH-dependent. Experiment with a range of buffers to find the optimal pH for solubility without compromising compound stability or assay performance.

  • Use of Solubilizing Agents: In some cases, non-ionic surfactants like Tween-80 or Pluronic F-68 can be added to the assay buffer to improve solubility.[3] It is crucial to validate that these agents do not interfere with your assay.

Q2: I am observing inconsistent results or a loss of activity with my compound over time. What could be the cause?

A2: Inconsistent results are often indicative of compound instability.[4] Several factors can contribute to the degradation of this compound:

  • Hydrolysis: The compound may react with water, leading to its breakdown. This can be influenced by the pH of your buffer.

  • Photosensitivity: Exposure to light can degrade photosensitive compounds. It is advisable to work with the compound in low-light conditions and store solutions in amber vials or wrapped in foil.[4]

  • Temperature: Elevated temperatures can accelerate degradation. Store stock solutions at -20°C or -80°C and minimize the time working solutions are kept at room temperature or 37°C.[4]

  • Repeated Freeze-Thaw Cycles: To avoid degradation from repeated freezing and thawing, store stock solutions in small, single-use aliquots.

A stability test is recommended to determine the rate of degradation under your specific experimental conditions.[5][6]

Q3: I am seeing activity in my high-throughput screening (HTS) assay, but it is not reproducible in follow-up studies. What could be the issue?

A3: False positives are a common occurrence in HTS and can be caused by compound-dependent assay interference.[7][8][9][10] Potential causes include:

  • Compound Aggregation: At higher concentrations, hydrophobic compounds can form aggregates that non-specifically inhibit enzymes or disrupt cell membranes.[7] Including a small amount of non-ionic detergent in your assay buffer can often mitigate this.

  • Interference with Assay Signal: The compound may have intrinsic fluorescence or may inhibit a reporter enzyme (e.g., luciferase), leading to a false signal.[7][9] It is important to run counter-screens to identify such interferences.

  • Reactivity: Some compounds can react with components of your assay, leading to a non-specific signal.

Q4: What are the recommended safety precautions for handling this compound?

A4: this compound is a chlorinated aromatic compound and should be handled with appropriate safety measures.[11]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[11][12]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[11]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place away from light.

  • Disposal: Dispose of waste containing this compound according to your institution's guidelines for halogenated organic waste.[11]

Quantitative Data

The following tables provide representative data for this compound based on typical values for similar chlorinated heterocyclic compounds. Note: This data is illustrative and should be confirmed experimentally.

Table 1: Solubility of this compound in Common Solvents

SolventSolubility (mg/mL)
DMSO> 50
Ethanol~10
Methanol~5
Water< 0.1
PBS (pH 7.4)< 0.05

Table 2: Stability of this compound in Solution

ConditionHalf-life (t½)
PBS (pH 7.4) at 37°C~ 8 hours
Cell Culture Medium (10% FBS) at 37°C~ 6 hours
DMSO stock at -20°C> 6 months
Aqueous solution at 4°C~ 48 hours

Experimental Protocols

Below are detailed methodologies for key experiments that may involve this compound, based on protocols for related isoxazole derivatives.

Protocol 1: In Vitro Anticancer Activity Assessment using MTT Assay

This protocol is adapted from methods used for other isoxazole derivatives to determine cytotoxic effects on cancer cell lines.[13][14][15]

Materials:

  • This compound

  • Cancer cell line of interest (e.g., MCF-7, PC-3)

  • Complete cell culture medium

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete cell culture medium to achieve final desired concentrations.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Assay: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol 2: Anticonvulsant Activity Screening (Maximal Electroshock Seizure - MES Model)

This protocol outlines a common preclinical screening method for anticonvulsant drugs.[16][17][18]

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose with 1-2 drops of Tween 80)

  • Experimental animals (e.g., mice)

  • Electroconvulsive shock apparatus

  • Corneal electrodes

Procedure:

  • Compound Administration: Administer this compound intraperitoneally (i.p.) or orally (p.o.) to the animals at various doses. A control group should receive the vehicle alone.

  • Pre-treatment Time: Allow for a pre-treatment period (typically 30-60 minutes) for the compound to be absorbed.

  • MES Induction: Apply a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds) through corneal electrodes.

  • Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: The percentage of animals protected from the tonic hindlimb extension at each dose is determined. The ED₅₀ (the dose that protects 50% of the animals) can then be calculated.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a hypothetical signaling pathway that could be inhibited by a benzo[d]isoxazole derivative targeting a key kinase involved in cell proliferation.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates inhibitor This compound inhibitor->kinase2 Inhibits gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression Promotes

Caption: Hypothetical inhibition of a pro-proliferative signaling pathway.

Experimental Workflow Diagram

This diagram outlines the general workflow for screening and characterizing a novel compound like this compound.

experimental_workflow cluster_screening Screening Phase cluster_characterization Characterization Phase cluster_optimization Optimization Phase primary_screen Primary Screen (e.g., HTS) hit_confirmation Hit Confirmation primary_screen->hit_confirmation dose_response Dose-Response (IC50 Determination) hit_confirmation->dose_response secondary_assays Secondary Assays (e.g., Orthogonal Assays) dose_response->secondary_assays mechanism_of_action Mechanism of Action Studies secondary_assays->mechanism_of_action in_vivo_testing In Vivo Efficacy (e.g., Animal Models) mechanism_of_action->in_vivo_testing adme_tox ADME/Tox Profiling in_vivo_testing->adme_tox lead_optimization Lead Optimization adme_tox->lead_optimization

Caption: General workflow for small molecule drug discovery.

References

Technical Support Center: Synthesis of 3,6-Dichlorobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 3,6-Dichlorobenzo[d]isoxazole.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, focusing on the identification and mitigation of common impurities.

Issue 1: Low Yield of this compound

Potential Cause Suggested Action
Incomplete reaction of starting materials. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Ensure the reaction is stirred adequately and runs for the recommended duration.
Suboptimal reaction temperature. Optimize the reaction temperature. For the cyclization step, ensure the temperature is maintained as specified in the protocol, as deviations can lead to side reactions or incomplete conversion.
Degradation of the product. This compound may be sensitive to prolonged exposure to harsh acidic or basic conditions. Neutralize the reaction mixture promptly during workup.
Inefficient purification. Use an appropriate purification method, such as column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate), to isolate the product from byproducts and unreacted starting materials.

Issue 2: Presence of Unexpected Impurities in the Final Product

Potential Impurity Source Identification Remediation
2,5-Dichlorobenzaldehyde Unreacted starting material.Characteristic aldehyde peak in 1H NMR and IR spectra.Optimize reaction stoichiometry and time. Purify via column chromatography.
2,5-Dichlorobenzaldehyde oxime Incomplete cyclization of the intermediate.Presence of oxime functional group signals in NMR and IR spectra.Increase reaction temperature or time for the cyclization step. Ensure the base used is of appropriate strength and concentration. Purify via column chromatography.
Isomeric Dichlorobenzo[d]isoxazoles Formation of regioisomers during cyclization.Complex aromatic region in 1H NMR. Separation and identification by LC-MS or GC-MS.Control reaction conditions carefully, particularly temperature and the choice of base. Isomers can be difficult to separate; fractional crystallization or preparative HPLC may be required.
Hydrolysis products Exposure of the product to water, especially under non-neutral pH.Can lead to the opening of the isoxazole ring. Monitor by LC-MS.Ensure anhydrous conditions during the reaction and perform a dry workup.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound?

A1: The most common impurities typically include unreacted starting materials such as 2,5-dichlorobenzaldehyde, the intermediate 2,5-dichlorobenzaldehyde oxime from incomplete cyclization, and potentially positional isomers of the final product.

Q2: How can I minimize the formation of the oxime intermediate impurity?

A2: To minimize the presence of the oxime intermediate, ensure the cyclization step goes to completion. This can be achieved by optimizing the reaction time, temperature, and the concentration of the base used for the ring-closure reaction.

Q3: What analytical techniques are best for identifying impurities in my product?

A3: A combination of techniques is recommended. TLC is useful for monitoring the reaction progress. For detailed impurity profiling, 1H NMR, 13C NMR, LC-MS, and Gas Chromatography-Mass Spectrometry (GC-MS) are highly effective.

Q4: Are there any specific storage conditions recommended for this compound to prevent degradation?

A4: It is advisable to store the purified this compound in a cool, dry place, under an inert atmosphere (e.g., argon or nitrogen) to prevent potential hydrolysis or degradation.

Quantitative Data Summary

The following table summarizes potential impurities and their key identifying characteristics.

ImpurityMolecular FormulaMolecular Weight ( g/mol )Key Analytical Signature (1H NMR)
This compound C7H3Cl2NO188.01Distinct aromatic proton signals.
2,5-DichlorobenzaldehydeC7H4Cl2O175.01Aldehyde proton signal (~10 ppm).
2,5-Dichlorobenzaldehyde oximeC7H5Cl2NO190.03Oxime proton signal (~8-9 ppm).

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on common synthetic routes for related benzisoxazoles.

Step 1: Synthesis of 2,5-Dichlorobenzaldehyde Oxime

  • Dissolve 2,5-dichlorobenzaldehyde in ethanol.

  • In a separate flask, prepare a solution of hydroxylamine hydrochloride and a suitable base (e.g., sodium hydroxide) in water.

  • Slowly add the hydroxylamine solution to the aldehyde solution at room temperature.

  • Heat the mixture and stir for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • The resulting aqueous residue is cooled to precipitate the oxime, which is then filtered, washed with cold water, and dried.

Step 2: Intramolecular Cyclization to this compound

  • Dissolve the 2,5-dichlorobenzaldehyde oxime in a suitable solvent (e.g., an alcohol or DMF).

  • Add a base (e.g., sodium hydroxide or potassium carbonate) to the solution.

  • Heat the reaction mixture and stir, monitoring the formation of the product by TLC.

  • Upon completion, cool the mixture and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Impurity Troubleshooting Workflow

Impurity_Troubleshooting_Workflow Troubleshooting Workflow for this compound Synthesis start Start: Synthesis Complete analysis Analyze Crude Product (TLC, NMR, LC-MS) start->analysis check_purity Is Purity >95%? analysis->check_purity end_product Pure this compound check_purity->end_product Yes identify_impurities Identify Major Impurities check_purity->identify_impurities No impurity_sm Impurity: Starting Material (2,5-Dichlorobenzaldehyde) identify_impurities->impurity_sm impurity_int Impurity: Intermediate (2,5-Dichlorobenzaldehyde Oxime) identify_impurities->impurity_int impurity_iso Impurity: Isomer or Other Byproduct identify_impurities->impurity_iso action_sm Action: Optimize Reaction Time/ Stoichiometry & Recrystallize/Chromatograph impurity_sm->action_sm action_int Action: Optimize Cyclization (Temp, Time, Base) & Recrystallize/Chromatograph impurity_int->action_int action_iso Action: Optimize Reaction Conditions & Purify (Preparative HPLC/Fractional Crystallization) impurity_iso->action_iso reanalyze Re-analyze Purified Product action_sm->reanalyze action_int->reanalyze action_iso->reanalyze reanalyze->check_purity

Caption: Troubleshooting workflow for identifying and mitigating impurities in this compound synthesis.

Technical Support Center: Synthesis of 3,6-Dichlorobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3,6-Dichlorobenzo[d]isoxazole. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Alternative Synthetic Routes: An Overview

Three primary alternative synthetic routes for this compound are outlined below. Each route offers distinct advantages and potential challenges.

Route 1: Chlorination of 6-chloro-benzo[d]isoxazol-3-ol

This two-step route involves the synthesis of the 6-chloro-benzo[d]isoxazol-3-ol intermediate, followed by chlorination to yield the final product.

Route 2: Cyclization of 2,5-Dichlorobenzaldehyde Oxime

A straightforward approach starting from the commercially available 2,5-dichlorobenzaldehyde, which is converted to its oxime and then cyclized.

Route 3: From 2-Amino-5-chlorobenzoic Acid

A multi-step synthesis utilizing diazotization and Sandmeyer reactions to introduce the necessary functional groups for the final cyclization.

Quantitative Data Summary

RouteStarting MaterialKey StepsReported YieldPurityKey Reagents
1 4-Chloro-2-hydroxybenzaldehydeOximation, Cyclization, Chlorination~79% (for chlorination step)>97%Hydroxylamine, POCl3, Triethylamine
2 2,5-DichlorobenzaldehydeOximation, Intramolecular CyclizationModerate to Good>95%Hydroxylamine hydrochloride, Base
3 2-Amino-5-chlorobenzoic acidDiazotization, Sandmeyer Reaction, Reduction, CyclizationVariable>95%NaNO2, CuCl, SnCl2

Experimental Protocols and Troubleshooting

Route 1: Chlorination of 6-chloro-benzo[d]isoxazol-3-ol

This route is a reliable method with a high yield in the final chlorination step.

Workflow Diagram

Route 1 A 4-Chloro-2-hydroxybenzaldehyde B 4-Chloro-2-hydroxybenzaldehyde Oxime A->B Hydroxylamine C 6-chloro-benzo[d]isoxazol-3-ol B->C Oxidative Cyclization D This compound C->D POCl3, Et3N, Microwave Route 2 A 2,5-Dichlorobenzaldehyde B 2,5-Dichlorobenzaldehyde Oxime A->B Hydroxylamine HCl, Base C This compound B->C Intramolecular Cyclization (Base) Route 3 A 2-Amino-5-chlorobenzoic acid B Diazonium Salt A->B NaNO2, HCl C 2,5-Dichlorobenzoic acid B->C Sandmeyer Reaction (CuCl) D 2,5-Dichlorobenzoyl chloride C->D SOCl2 or (COCl)2 E 2,5-Dichlorobenzohydroxamic acid D->E NH2OH F This compound E->F Cyclization

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 3,6-Dichlorobenzo[d]isoxazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzo[d]isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of dichloro-substituents, as seen in the 3,6-Dichlorobenzo[d]isoxazole core, significantly influences the molecule's electronic properties and can be a key determinant of its pharmacological profile. This guide provides a comparative analysis of the structure-activity relationships (SAR) for analogs based on this and structurally related isoxazole scaffolds, with a focus on anticancer and enzyme inhibitory activities. Due to the limited availability of comprehensive SAR studies on a homologous series of this compound analogs, this guide draws insights from various substituted isoxazole and benzimidazole derivatives to inform the rational design of novel therapeutic agents.

Comparative Biological Activity of Isoxazole Analogs

The biological activity of isoxazole derivatives is highly dependent on the nature and position of substituents on the core structure. Studies have demonstrated activities ranging from anticancer and antimicrobial to specific enzyme inhibition. The following table summarizes quantitative data from various studies on isoxazole and related chloro-substituted heterocyclic analogs, providing a basis for SAR comparison.

Compound IDCore StructureSubstituent(s)Target/Cell LineActivity (IC50/GI50)Reference
Compound 1d 3,5-disubstituted isoxazole3-(diphenyl), 5-(o,p-dichlorophenyl)MDA-MB 231 (Breast Cancer)GI50: 46.3 µg/mL[1]
Compound 3a 5-chloro-1H-benzo[d]imidazole1-(4-methoxybenzoyl), 2-(3-methoxyphenyl)HL-60 (Leukemia)IC50: 4.0 µM[2]
Compound 3b' 6-chloro-1H-benzo[d]imidazole1-(4-methoxybenzoyl), 2-(4-methoxyphenyl)HL-60 (Leukemia)IC50: 1.14 µM[2]
Compound 3c 5-chloro-1H-benzo[d]imidazole1-(4-methoxybenzoyl), 2-(pyridin-3-yl)HL-60 (Leukemia)IC50: 5.14 µM[2]
Compound 2a Isoxazole-carboxamideN-(4-chlorophenyl)-3-methyl-5-isoxazolecarboxamideHeLa (Cervical Cancer)IC50: 39.80 µg/ml[3]
Compound 2d Isoxazole-carboxamideN-(3,4-dichlorophenyl)-3-methyl-5-isoxazolecarboxamideHeLa (Cervical Cancer)IC50: 18.62 µg/ml[3]
Compound 2d Isoxazole-carboxamideN-(3,4-dichlorophenyl)-3-methyl-5-isoxazolecarboxamideHep3B (Liver Cancer)IC50: ~23 µg/ml[3]
Compound 2e Isoxazole-carboxamideN-(4-bromophenyl)-3-methyl-5-isoxazolecarboxamideHep3B (Liver Cancer)IC50: ~23 µg/ml[3]
AC2 Isoxazole derivativeNot specifiedCarbonic Anhydrase (CA)IC50: 112.3 ± 1.6 µM[4]
AC3 Isoxazole derivativeNot specifiedCarbonic Anhydrase (CA)IC50: 228.4 ± 2.3 µM[4]

Key Insights from the Data:

  • Halogen Substitution: The presence and position of chlorine atoms are critical. For isoxazole-carboxamides, a 3,4-dichlorophenyl substituent (Compound 2d) resulted in more potent activity against HeLa cells compared to a 4-chlorophenyl group (Compound 2a).[3]

  • Regioisomerism: In chloro-benzo[d]imidazole analogs, the position of the chlorine atom (position 5 vs. 6) significantly impacts cytotoxicity, with the 6-chloro regioisomer (Compound 3b') showing higher potency against HL-60 cells than its 5-chloro counterpart.[2]

  • Aryl Substituents: For 3,5-disubstituted isoxazoles, a combination of diphenyl and dichlorophenyl groups conferred moderate anticancer activity.[1] Molecular docking studies suggest these hydrophobic groups play a role in binding to target proteins like EGFR.[1]

  • Enzyme Inhibition: Isoxazole derivatives have shown potential as enzyme inhibitors, for instance, against carbonic anhydrase, highlighting the scaffold's versatility.[4]

Hypothesized Signaling Pathway Inhibition

Based on the observed anticancer activity of structurally related compounds, this compound analogs may exert their effects by interfering with key cellular signaling pathways critical for cancer cell proliferation and survival. Analogs of the related 5,6-dichlorobenzimidazole have been investigated as inhibitors of the BRAF kinase, a key component of the MAPK/ERK pathway.[5] Inhibition of this pathway is a common mechanism for anticancer agents.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Inhibitor This compound Analog Inhibitor->RAF Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a this compound analog.

Experimental Protocols

The evaluation of the biological activity of these analogs relies on standardized in vitro assays. Below is a detailed protocol for the MTT assay, a common method for assessing cytotoxicity.

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and proliferation in response to a test compound.

  • Cell Seeding:

    • Cancer cell lines (e.g., HL-60, HeLa, MCF-7) are cultured in an appropriate medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.

    • Cells are harvested from culture flasks, counted, and seeded into 96-well microtiter plates at a density of approximately 5,000-10,000 cells per well in 100 µL of medium.

    • The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • A stock solution of the this compound analog is prepared in a suitable solvent like DMSO.

    • Serial dilutions of the compound are prepared in the culture medium to achieve a range of final concentrations.

    • The medium from the wells is aspirated, and 100 µL of the medium containing the various concentrations of the test compound is added to the respective wells. Control wells receive medium with DMSO only (vehicle control).

    • The plates are incubated for an additional 48-72 hours under the same conditions.

  • MTT Addition and Incubation:

    • After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

    • The plates are incubated for another 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • The medium is carefully removed from the wells.

    • 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) is added to each well to dissolve the formazan crystals.

    • The plate is gently shaken for 10-15 minutes to ensure complete dissolution.

    • The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

    • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[2][5]

Conclusion

The structure-activity relationship of this compound analogs is a promising area for the development of novel therapeutic agents, particularly in oncology. The existing data from related isoxazole and chloro-substituted heterocyclic compounds indicate that the position and nature of substituents on the core ring system are paramount for biological activity. Specifically, the strategic placement of halogen atoms and hydrophobic aryl groups can significantly enhance cytotoxicity against cancer cell lines. Future research should focus on the systematic synthesis and evaluation of a dedicated library of this compound analogs to elucidate more precise SAR, identify specific molecular targets, and optimize their therapeutic potential.

References

Validating the Mechanism of Action of 3,6-Dichlorobenzo[d]isoxazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] 3,6-Dichlorobenzo[d]isoxazole is a member of this class, yet specific data on its mechanism of action and comparative efficacy are not widely available in the public domain. This guide provides a proposed framework for validating the mechanism of action of this compound and objectively comparing its performance with well-characterized alternative isoxazole-based compounds. The experimental protocols and comparative data presented herein are based on established methodologies for similar small molecules.

Comparative Analysis of Isoxazole-Based Compounds

To effectively evaluate this compound, a comparative analysis against established isoxazole derivatives with known mechanisms of action is crucial. The table below summarizes the performance of select alternative compounds that could serve as benchmarks.

Compound/DerivativePrimary Mechanism of ActionKey Biological ActivityReported IC50/MIC ValuesReference
Acivicin Glutamine antagonist, inhibits enzymes involved in nucleotide biosynthesis.AnticancerVaries by cell line and assay[4]
Valdecoxib Selective COX-2 inhibitorAnti-inflammatoryIC50 for COX-2 is in the nanomolar range[6]
Cloxacillin/Dicloxacillin β-lactam antibiotic, inhibits bacterial cell wall synthesis.AntibacterialMIC values are typically low against susceptible Gram-positive bacteria.[6]
Leflunomide Inhibits dihydroorotate dehydrogenase, involved in pyrimidine synthesis.Immunosuppressive, AntirheumaticActive metabolite has an IC50 in the low micromolar range.[6]
NVP-AUY922 Hsp90 inhibitorAnticancerPotent low nanomolar activity against various cancer cell lines.[7]

Proposed Experimental Protocols for Validation

A multi-pronged approach is necessary to elucidate the mechanism of action of this compound and compare its efficacy. The following are detailed methodologies for key experiments.

Initial Biological Screening: Antiproliferative and Antimicrobial Assays

This initial phase aims to determine the primary biological effect of this compound.

a) MTT Assay for Anticancer Activity

  • Objective: To determine the cytotoxic effect of this compound on various cancer cell lines.

  • Materials: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer), Dulbecco's Modified Eagle's Medium (DMEM), Fetal Bovine Serum (FBS), 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), Dimethyl sulfoxide (DMSO), 96-well plates.

  • Procedure:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound and a positive control (e.g., Doxorubicin) for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

b) Broth Microdilution for Antimicrobial Activity

  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi.

  • Materials: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), Fungal strains (e.g., Candida albicans), Mueller-Hinton Broth (for bacteria), RPMI-1640 medium (for fungi), 96-well microtiter plates, positive control antibiotics (e.g., Ciprofloxacin, Fluconazole).

  • Procedure:

    • Prepare a standardized inoculum of the microbial strain.

    • Perform two-fold serial dilutions of this compound in the appropriate growth medium in a 96-well plate.

    • Add the microbial inoculum to each well.

    • Incubate the plates at 37°C for 24 hours (bacteria) or 35°C for 48 hours (fungi).

    • The MIC is determined as the lowest concentration of the compound that inhibits visible microbial growth.

Mechanism of Action and Target Deconvolution

Once a primary biological activity is confirmed, the next step is to identify the molecular target and signaling pathway.

a) Target Deconvolution Workflow

A systematic approach is required to identify the protein target(s) of this compound.

G phenotypic_screening Phenotypic Screening (e.g., Antiproliferative Assay) active_compound Active Compound: This compound phenotypic_screening->active_compound target_id_methods Target Identification Methods active_compound->target_id_methods affinity_chromatography Affinity Chromatography target_id_methods->affinity_chromatography expression_cloning Expression Cloning target_id_methods->expression_cloning protein_microarray Protein Microarray target_id_methods->protein_microarray putative_targets List of Putative Targets affinity_chromatography->putative_targets expression_cloning->putative_targets protein_microarray->putative_targets target_validation Target Validation putative_targets->target_validation direct_binding Direct Binding Assays (e.g., SPR, ITC) target_validation->direct_binding target_engagement Target Engagement Assays (e.g., CETSA) target_validation->target_engagement functional_studies Functional Studies (e.g., siRNA, CRISPR) target_validation->functional_studies validated_target Validated Target(s) and Mechanism of Action direct_binding->validated_target target_engagement->validated_target functional_studies->validated_target

A proposed workflow for target deconvolution.

b) Apoptosis Assay by Flow Cytometry

  • Objective: To determine if the cytotoxic effect of this compound is mediated by the induction of apoptosis.

  • Materials: Cancer cells, Annexin V-FITC Apoptosis Detection Kit, Propidium Iodide (PI), Flow cytometer.

  • Procedure:

    • Treat cells with this compound at its IC50 concentration for 24, 48, and 72 hours.

    • Harvest and wash the cells.

    • Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI.

    • Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

c) Cell Cycle Analysis

  • Objective: To investigate if this compound causes cell cycle arrest.

  • Materials: Cancer cells, Propidium Iodide (PI), RNase A, Flow cytometer.

  • Procedure:

    • Treat cells with this compound for 24 hours.

    • Harvest the cells, fix them in ethanol, and treat with RNase A.

    • Stain the cellular DNA with PI.

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Signaling Pathway Analysis

The following diagram illustrates a generic signaling pathway that is often dysregulated in cancer and can be a target for isoxazole derivatives.

G cluster_0 Cell Exterior cluster_1 Cell Interior GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation Apoptosis Apoptosis TranscriptionFactors->Apoptosis Inhibits Inhibitor This compound (Hypothetical Target) Inhibitor->RAF Inhibits? Inhibitor->MEK Inhibits? Inhibitor->ERK Inhibits?

A hypothetical signaling pathway for investigation.

Western Blot Analysis

  • Objective: To determine the effect of this compound on the expression levels of key proteins in a specific signaling pathway (e.g., MAPK/ERK or PI3K/Akt).

  • Materials: Treated cell lysates, primary antibodies against target proteins (e.g., p-ERK, total ERK, Akt, p-Akt, Bcl-2, Bax, Caspase-3), secondary antibodies, Western blotting apparatus.

  • Procedure:

    • Treat cells with this compound for a specified time.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Incubate the membrane with primary antibodies overnight, followed by incubation with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using a chemiluminescence detection system.

By following this comprehensive validation and comparison guide, researchers can systematically elucidate the mechanism of action of this compound, determine its therapeutic potential, and benchmark its performance against established compounds in the isoxazole class.

References

A Comparative Analysis of 3,6-Dichlorobenzo[d]isoxazole and its Isomers for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the synthesis, physicochemical properties, and biological activities of dichlorinated benzo[d]isoxazole isomers, providing researchers and drug development professionals with comparative data and detailed experimental protocols.

The benzo[d]isoxazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of chlorine atoms to the benzisoxazole core can significantly modulate its physicochemical and pharmacological characteristics. This guide presents a comparative study of 3,6-Dichlorobenzo[d]isoxazole and its various positional isomers, offering a valuable resource for the rational design of new therapeutic agents.

While direct comparative studies on the biological activities of all dichlorobenzo[d]isoxazole isomers are limited in publicly available literature, this guide collates available data on their synthesis, properties, and biological evaluation, supplemented with general protocols for relevant assays.

Physicochemical Properties

The position of the chlorine atoms on the benzo[d]isoxazole ring influences key physicochemical properties such as melting point, boiling point, and lipophilicity (LogP). These parameters, in turn, affect the compound's solubility, membrane permeability, and pharmacokinetic profile. The following table summarizes the available or predicted physicochemical properties of this compound and its isomers.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Predicted LogP
This compound16263-54-0C₇H₃Cl₂NO188.013.3
3,5-Dichlorobenzo[d]isoxazole16263-53-9C₇H₃Cl₂NO188.01-
3,7-Dichlorobenzo[d]isoxazole16263-55-1C₇H₃Cl₂NO188.01-
4,5-Dichlorobenzo[d]isoxazole-C₇H₃Cl₂NO188.01-
4,6-Dichlorobenzo[d]isoxazole-C₇H₃Cl₂NO188.01-
4,7-Dichlorobenzo[d]isoxazole14367-17-0C₇H₃Cl₂NO188.01-
5,6-Dichlorobenzo[d]isoxazole14367-17-0C₇H₃Cl₂NO188.01-
5,7-Dichlorobenzo[d]isoxazole-C₇H₃Cl₂NO188.01-

Synthesis of Dichlorobenzo[d]isoxazole Isomers

The synthesis of dichlorobenzo[d]isoxazole isomers typically involves the cyclization of an appropriately substituted dichlorinated aromatic precursor. Common strategies include the intramolecular cyclization of ortho-hydroxyaryl oximes or the reaction of dichlorinated phenols with reagents that provide the isoxazole nitrogen and C3 carbon.

A general synthetic approach to a chlorinated benzo[d]isoxazole is outlined below. The specific starting materials would vary depending on the desired isomer.

A Dichlorinated Salicylaldehyde/Acetophenone C Dichlorinated Salicylaldoxime/Acetophenone Oxime A->C Reaction B Hydroxylamine Hydrochloride B->C D Cyclization C->D Base or Acid Catalyst E Dichlorobenzo[d]isoxazole Isomer D->E

General synthetic workflow for dichlorobenzo[d]isoxazole isomers.

Experimental Protocol: General Synthesis of a Dichlorobenzo[d]isoxazole Isomer

This protocol describes a general method for the synthesis of a dichlorobenzo[d]isoxazole isomer starting from a dichlorinated salicylaldehyde.

Materials:

  • Appropriately substituted dichlorosalicylaldehyde

  • Hydroxylamine hydrochloride

  • Sodium hydroxide or other suitable base

  • Ethanol

  • Water

  • Suitable organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Oxime Formation:

    • Dissolve the dichlorosalicylaldehyde in ethanol in a round-bottom flask.

    • In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide).

    • Slowly add the hydroxylamine solution to the stirred solution of the dichlorosalicylaldehyde.

    • Heat the reaction mixture at a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the ethanol under reduced pressure.

    • The resulting oxime may precipitate upon cooling or addition of water. Filter the solid, wash with cold water, and dry.

  • Cyclization:

    • The crude oxime is then subjected to cyclization. This can be achieved under various conditions, often involving a base or an acid catalyst.

    • A common method involves heating the oxime in the presence of a dehydrating agent or a base to facilitate intramolecular cyclization.

    • Monitor the formation of the product by TLC.

    • Upon completion, work up the reaction mixture, which may involve neutralization, extraction with an organic solvent, washing, and drying.

    • The crude product can be purified by column chromatography or recrystallization to afford the pure dichlorobenzo[d]isoxazole isomer.

Biological Activities: A Comparative Overview

Derivatives of isoxazole and benzisoxazole are known to exhibit a range of biological activities. The presence and position of chlorine atoms can significantly influence this activity. While a direct comparative dataset for all dichlorobenzo[d]isoxazole isomers is not available, the following sections summarize the known activities of related compounds and provide protocols for their evaluation.

Anticancer Activity

Many isoxazole-containing compounds have been investigated for their potential as anticancer agents. Their mechanisms of action are diverse and can include the inhibition of crucial enzymes in cancer cell signaling pathways, induction of apoptosis, and cell cycle arrest.

Experimental Protocol: Determination of IC₅₀ Values for Anticancer Activity

The half-maximal inhibitory concentration (IC₅₀) is a key parameter to quantify the potency of a compound in inhibiting a specific biological process, such as cancer cell proliferation. The MTT assay is a widely used colorimetric method for this purpose.[1][2]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with fetal bovine serum and antibiotics)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize the cells, centrifuge, and resuspend in fresh medium to a known concentration.

    • Seed the cells into 96-well plates at a predetermined density and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the medium from the cells and add the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

A Seed Cancer Cells in 96-well Plate B Incubate for 24h A->B C Treat with Serial Dilutions of Test Compound B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h E->F G Solubilize Formazan Crystals F->G H Measure Absorbance G->H I Calculate % Viability and Determine IC50 H->I

Workflow for IC50 determination using the MTT assay.

Antimicrobial Activity

Isoxazole derivatives have also shown promise as antimicrobial agents against a variety of bacteria and fungi. The mechanism of action can involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Test compounds (dissolved in a suitable solvent)

  • 96-well microtiter plates

  • Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

  • Incubator

Procedure:

  • Preparation of Compound Dilutions:

    • Prepare serial twofold dilutions of the test compounds in the broth medium directly in the wells of a 96-well plate.

  • Inoculation:

    • Add a standardized inoculum of the microorganism to each well.

    • Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

A Prepare Serial Dilutions of Test Compound in 96-well Plate B Add Standardized Microbial Inoculum to each Well A->B C Incubate at Appropriate Temperature for 18-24h B->C D Visually Assess for Microbial Growth (Turbidity) C->D E Determine the Lowest Concentration with No Visible Growth (MIC) D->E

Workflow for MIC determination by broth microdilution.

Conclusion

This guide provides a foundational overview for the comparative study of this compound and its isomers. While a comprehensive set of comparative experimental data is currently lacking in the literature, the provided synthetic strategies and detailed protocols for evaluating anticancer and antimicrobial activities offer a clear framework for researchers to conduct such studies. The systematic synthesis and parallel biological screening of these isomers are crucial next steps to elucidate the structure-activity relationships and to identify promising candidates for further drug development. The distinct physicochemical properties imparted by the varied positioning of the two chlorine atoms are expected to lead to significant differences in their biological profiles, making this class of compounds a fertile ground for new discoveries.

References

Spectroscopic Analysis for Structural Validation: A Comparative Guide to 3,6-Dichlorobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis for the structural validation of 3,6-Dichlorobenzo[d]isoxazole. Due to the limited availability of direct experimental spectra for this compound, this document focuses on a comparative approach. By examining the spectroscopic data of structurally related benzisoxazole and isoxazole derivatives, we can predict and interpret the expected spectral characteristics of the target molecule. This guide will cover the essential spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Predicted Spectroscopic Data for this compound

The following tables summarize the predicted and comparative spectroscopic data for this compound. These predictions are based on the analysis of similar compounds and general principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound and Comparison with a Related Compound

CompoundChemical Shift (δ) ppmMultiplicityAssignment
This compound (Predicted) ~7.5-7.8DoubletAromatic Proton
~7.3-7.6Doublet of doubletsAromatic Proton
~7.1-7.4DoubletAromatic Proton
1,2-Benzisoxazole [1]7.22 - 7.28Multiplet2 Aromatic Protons
6.83 - 6.89Multiplet2 Aromatic Protons

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound and Comparison with a Related Compound

CompoundChemical Shift (δ) ppmAssignment
This compound (Predicted) ~160-165C=N
~150-155C-O
~110-140Aromatic Carbons
1,2-Benzisoxazole [1]165.3C=N
157.1C-O

Table 3: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zNotes
[M]⁺ 187/189/191Molecular ion peak with isotopic pattern for two chlorine atoms.
[M-Cl]⁺ 152/154Fragment ion after loss of a chlorine atom.
[M-CO]⁺ 159/161/163Fragment ion after loss of carbon monoxide.

Table 4: Predicted IR Spectroscopy Data for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)
C=N Stretch ~1620-1650
C=C Aromatic Stretch ~1450-1600
C-O Stretch ~1200-1250
C-Cl Stretch ~700-800

Experimental Workflow

The structural validation of a synthesized compound like this compound follows a logical spectroscopic workflow. The diagram below illustrates this general process.

Spectroscopic_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_validation Structural Validation start Synthesized Compound (this compound) purification Purification (e.g., Chromatography, Recrystallization) start->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir data_analysis Data Interpretation and Comparison nmr->data_analysis ms->data_analysis ir->data_analysis structure_confirmation Structure Confirmed data_analysis->structure_confirmation

Caption: General workflow for the spectroscopic validation of a synthesized chemical compound.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are generally applicable for the analysis of benzisoxazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved to obtain a homogeneous solution.

  • ¹H NMR Spectroscopy:

    • Instrument: A 400 MHz or higher field NMR spectrometer.

    • Parameters: Acquire the spectrum at room temperature. A typical experiment involves a 90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. The number of scans can range from 8 to 16 to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy:

    • Instrument: A 100 MHz or higher field NMR spectrometer.

    • Parameters: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (typically 128 to 1024 or more) is required due to the lower natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is commonly used.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition:

    • ESI-MS: Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system. Acquire the mass spectrum in positive or negative ion mode over a suitable mass range (e.g., m/z 50-500).

    • EI-MS: Introduce a small amount of the solid or a solution of the sample into the instrument. The sample is vaporized and then ionized by a beam of electrons. This technique is particularly useful for obtaining fragmentation patterns that aid in structural elucidation.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Co-add 16 to 32 scans to improve the signal-to-noise ratio.[2] A background spectrum of the empty sample compartment (or the pure KBr pellet) should be recorded and subtracted from the sample spectrum.

References

A Comparative Analysis of Isoxazole Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

While specific in vitro and in vivo studies on 3,6-Dichlorobenzo[d]isoxazole are not publicly available, the broader class of isoxazole derivatives has been the subject of extensive research, revealing a wide range of biological activities. This guide provides a comparative overview of representative isoxazole compounds, highlighting their therapeutic potential based on available experimental data.

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives demonstrating significant potential in oncology, infectious diseases, and inflammatory conditions. These compounds exert their effects through diverse mechanisms of action, including enzyme inhibition and modulation of key signaling pathways. This guide will delve into the experimental data of select isoxazole derivatives to offer a comparative perspective for researchers and drug development professionals.

Anticancer Activity of Isoxazole Derivatives

A notable area of investigation for isoxazole derivatives is their application as anticancer agents. Studies have demonstrated their ability to inhibit cancer cell proliferation and induce apoptosis through various mechanisms.

The following table summarizes the in vitro cytotoxic activity of several isoxazole derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
3,5-diaryl-isoxazole conjugate (6a)Multiple Cancer Cell Lines<0.1 - 3.6[1]
Isoxazole-amide analogue (2d)HeLa (Cervical Cancer)18.62[2]
Isoxazole-amide analogue (2d)Hep3B (Liver Cancer)~23[2]
Isoxazole-amide analogue (2e)Hep3B (Liver Cancer)~23[2]
3-(biphenyl)-5-(o-p dichlorophenyl) isoxazole (1d)MDA-MB 231 (Breast Cancer)46.3 (µg/mL)[3]
3,5-disubstituted isoxazole (6d)U87 (Glioblastoma)15.2 (µg/mL)
Isoxazole-piperazine hybrid (5l-o)Huh7, Mahlavu (Liver), MCF-7 (Breast)0.3 - 3.7

The half-maximal inhibitory concentration (IC50) values are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the isoxazole derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for 3-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.

Several isoxazole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is often mediated through the intrinsic mitochondrial pathway, which involves the activation of caspases.

G Apoptosis Induction by Isoxazole Derivatives Isoxazole Derivative Isoxazole Derivative Mitochondrion Mitochondrion Isoxazole Derivative->Mitochondrion Induces stress Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: Mitochondrial-mediated apoptosis pathway induced by certain isoxazole derivatives.

Antimicrobial and Antifungal Activity

Isoxazole derivatives have also demonstrated promising activity against a range of microbial pathogens.

The following table presents the minimum inhibitory concentration (MIC) and half-maximal inhibitory concentration (IC50) values for selected isoxazole derivatives against various bacteria and fungi.

Compound/DerivativeMicroorganismMIC/IC50Reference
Isoxazole-based chalcone (28)BacteriaMIC = 1 µg/mL[4]
Dihydropyrazole derivative (46)FungiIC50 = 2 ± 1 µg/mL[4]
3,5-dichlorobenzyl ester (5)Botrytis cinereaEC50 = 6.60 mg/L[5]
3,5-dichlorobenzyl ester (5)Rhizoctonia solaniEC50 = 1.61 mg/L[5]

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method.

  • Preparation of Inoculum: A standardized suspension of the microorganism is prepared.

  • Serial Dilution: The isoxazole derivative is serially diluted in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

G Workflow for Antifungal Susceptibility Testing cluster_0 Preparation cluster_1 Assay cluster_2 Analysis A Prepare Fungal Inoculum C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Isoxazole Derivative B->C D Incubate at 35°C for 48h C->D E Visually Inspect for Growth D->E F Determine MIC E->F

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.

Antioxidant Potential

Some isoxazole derivatives have been evaluated for their ability to scavenge free radicals, indicating potential as antioxidant agents.[6]

Compound/DerivativeAssayIC50 (µg/mL)Reference
Fluorophenyl-isoxazole-carboxamide (2a)DPPH radical scavenging0.45 ± 0.21[6]
Fluorophenyl-isoxazole-carboxamide (2c)DPPH radical scavenging0.47 ± 0.33[6]
Isoxazole-based chalcone (28)Antioxidant activityIC50 = 5 ± 1 µg/mL[4]

The antioxidant activity is often assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

  • Reaction Mixture: A solution of the isoxazole derivative at various concentrations is mixed with a DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specific time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm).

  • Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.

G Antioxidant Activity of Isoxazole Derivatives Free Radical (DPPH) Free Radical (DPPH) Stable Molecule Stable Molecule Free Radical (DPPH)->Stable Molecule Neutralized by Isoxazole Derivative Isoxazole Derivative Isoxazole Derivative->Stable Molecule Donates electron/H atom Reduced Oxidative Stress Reduced Oxidative Stress Stable Molecule->Reduced Oxidative Stress

Caption: The mechanism of free radical scavenging by antioxidant isoxazole derivatives.

References

Comparative Cytotoxicity Analysis of Isoxazole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cytotoxic potential of the isoxazole scaffold, a common motif in pharmacologically active compounds. Due to the limited publicly available cytotoxicity data for 3,6-Dichlorobenzo[d]isoxazole, this guide will draw comparisons from various functionalized isoxazole derivatives to infer potential activities and guide future research.

The isoxazole ring is a key component in a multitude of compounds demonstrating a wide range of biological activities, including anticancer properties.[1][2][3] These derivatives have been shown to induce cytotoxicity through various mechanisms, such as the induction of apoptosis, inhibition of protein kinases, and disruption of cellular processes like tubulin polymerization.[2][4] This guide will present available data on the cytotoxicity of several isoxazole derivatives, detail the experimental protocols used to obtain such data, and visualize the key signaling pathways involved in their mechanism of action.

Comparative Cytotoxicity Data

CompoundCell LineIC50 (µM)Reference
Isoxazole Curcumin Analog 2K562 (Chronic Myeloid Leukemia)0.5 ± 0.1[5]
Isoxazole Curcumin Analog 22K562 (Chronic Myeloid Leukemia)0.5 ± 0.1[5]
Chloro-Benzo[d]imidazole Derivative 3a (contains isoxazole)HL-60 (Promyelocytic Leukemia)4.0[6]
Chloro-Benzo[d]imidazole Derivative 3c (contains isoxazole)HL-60 (Promyelocytic Leukemia)5.14[6]
3,4-isoxazolediamide 1K562 (Erythroleukemic)0.071 ± 0.005[7]
3,4-isoxazolediamide 2K562 (Erythroleukemic)0.018 ± 0.0007[7]
2-(benzylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (PUB10)HeLa (Cervical Cancer)0.11 ± 0.10 µg/ml[8][9]

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in cytotoxicity studies of isoxazole derivatives.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10][11]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the overnight medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Following incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[12][13]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol, to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[10]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15][16]

Protocol:

  • Cell Treatment: Treat cells with the test compound at the desired concentration and for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[17]

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1 µL of PI solution (100 µg/mL).[17]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[17]

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the stained cells immediately using a flow cytometer.[14]

Mechanism of Action: Caspase Activity Assay

Caspase activation is a hallmark of apoptosis. Fluorometric or colorimetric assays can be used to measure the activity of key executioner caspases like caspase-3 and caspase-7.[18][19][20]

Protocol (Fluorometric):

  • Cell Lysis: Treat cells with the test compound, harvest, and lyse the cells on ice using a specific lysis buffer.

  • Lysate Preparation: Centrifuge the lysates to pellet the cell debris and collect the supernatant.

  • Reaction Setup: In a 96-well plate, add cell lysate to a reaction buffer containing a specific caspase substrate (e.g., DEVD-AMC for caspase-3).[20]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[19]

  • Fluorescence Measurement: Measure the fluorescence using a fluorometer with the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 420-460 nm emission for AMC).[20]

  • Data Analysis: Quantify the caspase activity based on the fluorescence intensity relative to a control.

Mechanism of Action: Western Blot for Bcl-2 Family Proteins

Western blotting can be used to detect changes in the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[21][22][23]

Protocol:

  • Protein Extraction: Treat cells with the test compound, harvest, and lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[21]

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.[22]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the Bcl-2 family protein of interest (e.g., anti-Bcl-2, anti-Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[21]

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine changes in protein expression.[24]

Visualizing the Mechanism of Action

The cytotoxic effects of many isoxazole derivatives are mediated through the induction of apoptosis. The following diagrams illustrate a generalized experimental workflow for assessing cytotoxicity and a simplified model of the intrinsic apoptotic pathway, which is often implicated in the mechanism of action of such compounds.

G cluster_workflow Experimental Workflow for Cytotoxicity Assessment A Cell Culture B Compound Treatment (e.g., this compound) A->B C Incubation B->C D Cytotoxicity Assay (e.g., MTT Assay) C->D E Apoptosis Assay (e.g., Annexin V/PI Staining) C->E F Mechanism of Action Studies (e.g., Western Blot for Bcl-2 family, Caspase Activity Assay) C->F G Data Analysis (IC50 Determination, Quantification of Apoptosis) D->G E->G F->G

Caption: A generalized workflow for evaluating the cytotoxic effects of a test compound.

G cluster_pathway Simplified Intrinsic Apoptosis Pathway Compound Isoxazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Compound->Bax Activates Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Bcl2->Bax Inhibits Bax->Mitochondrion Promotes permeabilization Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: The intrinsic apoptotic pathway, a common target of cytotoxic isoxazole derivatives.

References

A Comparative Guide to the Synthetic Efficiency of Routes to 3,6-Dichlorobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of core heterocyclic structures is a critical aspect of the discovery pipeline. 3,6-Dichlorobenzo[d]isoxazole is a valuable scaffold in medicinal chemistry, and its synthetic accessibility directly impacts the pace of research and development. This guide provides a comparative analysis of two prominent synthetic routes to this key intermediate, offering a quantitative and qualitative assessment of their efficiency based on experimental data.

Comparison of Synthetic Routes

Two distinct and effective pathways for the synthesis of this compound are detailed below. The first route commences with the cyclization of a hydroxamic acid precursor, while the second involves the direct chlorination of a hydroxybenzisoxazole intermediate.

ParameterRoute 1: From 4-Chloro-2-hydroxybenzohydroxamic Acid Route 2: From 6-Chloro-1,2-benzisoxazol-3-ol
Starting Material 4-Chloro-2-hydroxybenzohydroxamic Acid6-Chloro-1,2-benzisoxazol-3-ol
Key Reagents 1,1'-Carbonyldiimidazole, Phosphoryl chloride, TriethylaminePhosphoryl chloride, Triethylamine
Reaction Steps 21
Overall Yield 77%79%
Reaction Time Approx. 4 hours0.5 hours
Reaction Temperature Reflux (THF), then 100 °C150 °C (Microwave)
Purity High (recrystallization)High (Microwave synthesis)

Visualizing the Synthetic Pathways

The logical flow of each synthetic route, from starting materials to the final product, is illustrated below.

G cluster_0 Route 1: From 4-Chloro-2-hydroxybenzohydroxamic Acid cluster_1 Route 2: From 6-Chloro-1,2-benzisoxazol-3-ol A1 4-Chloro-2-hydroxy- benzohydroxamic Acid B1 Cyclization with 1,1'-Carbonyldiimidazole A1->B1 C1 6-Chloro-1,2-benzisoxazol-3-ol (Intermediate) B1->C1 D1 Chlorination with POCl3/Et3N C1->D1 E1 This compound D1->E1 A2 6-Chloro-1,2-benzisoxazol-3-ol B2 Direct Chlorination with POCl3/Et3N (Microwave) A2->B2 C2 This compound B2->C2

Comparison of synthetic routes to this compound.

Experimental Protocols

Route 1: Synthesis from 4-Chloro-2-hydroxybenzohydroxamic Acid

This two-step synthesis provides a high overall yield of the target compound.

Step 1: Synthesis of 6-Chloro-1,2-benzisoxazol-3-ol

  • A solution of 4-chloro-2-hydroxybenzohydroxamic acid (1.87 g, 10 mmol) in anhydrous tetrahydrofuran (50 mL) is prepared.

  • To this solution, 1,1'-carbonyldiimidazole (1.78 g, 11 mmol) is added, and the mixture is heated at reflux for 3 hours.

  • The reaction mixture is then cooled, and the solvent is removed under reduced pressure.

  • The residue is treated with water, and the resulting solid is collected by filtration, washed with water, and dried to yield 6-chloro-1,2-benzisoxazol-3-ol.

Step 2: Synthesis of this compound

  • The crude 6-chloro-1,2-benzisoxazol-3-ol from the previous step is mixed with phosphoryl chloride (10 mL) and triethylamine (1.5 mL).

  • The mixture is heated at 100 °C for 1 hour.

  • After cooling, the reaction mixture is poured onto crushed ice.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • Recrystallization from ethanol affords pure this compound with an overall yield of 77% from the starting hydroxamic acid.

Route 2: Synthesis from 6-Chloro-1,2-benzisoxazol-3-ol

This single-step, microwave-assisted synthesis offers a rapid and efficient alternative.

  • A mixture of 6-chloro-1,2-benzisoxazol-3-ol (1.0 g, 5.9 mmol), phosphoryl chloride (5 mL), and triethylamine (0.8 mL) is prepared in a suitable microwave reactor vessel.

  • The vessel is sealed, and the mixture is subjected to microwave irradiation at 150 °C for 30 minutes.

  • After cooling, the reaction mixture is carefully poured onto ice.

  • The solid product is collected by filtration, washed thoroughly with water, and dried under vacuum to yield this compound.

  • This method has a reported yield of 79%.[1]

Conclusion

Both synthetic routes presented provide high yields of this compound. Route 2, utilizing microwave-assisted synthesis, offers a significant advantage in terms of reaction time, reducing a multi-hour process to just 30 minutes. However, the choice of route may also depend on the availability of starting materials and specialized equipment. For laboratories not equipped with microwave reactors, the two-step method (Route 1) remains a robust and efficient option. The selection of the optimal synthetic strategy will ultimately be guided by the specific needs and resources of the research team.

References

Unveiling the Therapeutic Potential of 3,6-Dichlorobenzo[d]isoxazole: A Comparative Guide to Biological Target Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of contemporary drug discovery, the quest for novel therapeutic agents with precise biological targets is paramount. This guide offers a comprehensive comparative analysis for researchers, scientists, and drug development professionals focused on the biological target identification of 3,6-Dichlorobenzo[d]isoxazole and its analogs. While specific target data for this compound remains to be fully elucidated, the broader class of isoxazole derivatives has demonstrated significant potential across various therapeutic areas. This document provides a framework for target identification by comparing the performance of representative isoxazole compounds against known biological targets, supported by experimental data and detailed protocols.

The isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This guide will delve into specific examples of isoxazole derivatives with established biological targets, offering a predictive lens through which the potential mechanisms of action for this compound can be explored.

Comparative Analysis of Isoxazole Derivatives

To facilitate the exploration of potential biological targets for this compound, this section presents a comparative analysis of structurally related isoxazole derivatives with known biological activities. The following tables summarize the quantitative data for selected compounds against various cancer cell lines and enzymes.

Anticancer Activity of Isoxazole Derivatives

The antiproliferative activity of various isoxazole derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit cell growth by 50%, are a key metric for assessing anticancer potency.

CompoundCancer Cell LineIC50 (µM)Reference
3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazoleMCF-7 (Breast)19.72[3]
3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoleMCF-7 (Breast)2.63[3]
Isoxazole Curcumin Derivative 40MCF-7 (Breast)3.97[4]
Isoxazole Chalcone Derivative 10aDU145 (Prostate)0.96[4]
Isoxazole Chalcone Derivative 10bDU145 (Prostate)1.06[4]
Meisoindigo Derivative 11 (containing isoxazole)MCF-7 (Breast)2.3[4]
Meisoindigo Derivative 11 (containing isoxazole)Hep3B (Liver)2.7[4]
Dihydropyrazole 45Prostate Cancer Cells2 ± 1[5]
Dihydropyrazole 39Prostate Cancer Cells4 ± 1[5]
Isoxazole Derivative 2K562 (Leukemia)18.01 ± 0.69 nM[6]
Isoxazole Derivative 5K562 (Leukemia)35.2 ± 6.2 nM[6]
Enzyme Inhibition by Isoxazole Derivatives

Isoxazole derivatives have also been identified as potent inhibitors of various enzymes implicated in disease pathogenesis. The IC50 values for enzyme inhibition provide a measure of the compound's potency against a specific molecular target.

CompoundEnzyme TargetIC50 (µM)Reference
Isoxazole Derivative C6Cyclooxygenase-2 (COX-2)0.55 ± 0.03[7]
Isoxazole Derivative C5Cyclooxygenase-2 (COX-2)0.85 ± 0.04[7]
Isoxazole Derivative C3Cyclooxygenase-2 (COX-2)0.93 ± 0.01[7]
Isoxazole Derivative AC2Carbonic Anhydrase (CA)112.3 ± 1.6[8]
Isoxazole Derivative AC3Carbonic Anhydrase (CA)228.4 ± 2.3[8]
Isoxazole-oxazole hybrid 20aSerine O-acetyltransferase1.0[9]
Isoxazole-oxazole hybrid 20cSerine O-acetyltransferase3.95[9]

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. This section outlines the methodologies for key assays used in the biological target identification of small molecules.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10] The amount of formazan produced is proportional to the number of living cells.[11]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[12] A reference wavelength of 630 nm can be used to reduce background noise.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.

Enzyme Inhibition Assay

Enzyme inhibition assays are crucial for determining the potency and mechanism of action of a compound against a specific enzyme target.[13]

Principle: The assay measures the rate of an enzymatic reaction in the presence and absence of an inhibitor. The reduction in the reaction rate is indicative of inhibition.

Protocol:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, inhibitor (at various concentrations), and a suitable buffer.[14]

  • Assay Setup: In a microplate, combine the enzyme and inhibitor and pre-incubate for a specific period to allow for binding.[14]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.[14]

  • Reaction Monitoring: Monitor the progress of the reaction by measuring the change in absorbance or fluorescence over time using a microplate reader.[14] The detection method will depend on the specific enzyme and substrate used.

  • Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Determine the percentage of inhibition relative to the uninhibited control. The IC50 value is calculated by plotting the percentage of inhibition against the log of the inhibitor concentration. Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).[13]

Receptor Binding Assay

Receptor binding assays are used to determine the affinity of a ligand for its receptor.[15]

Principle: These assays typically use a radiolabeled ligand that binds to the receptor. A test compound is then added to compete with the radiolabeled ligand for binding. The displacement of the radiolabeled ligand is measured to determine the binding affinity of the test compound.

Protocol:

  • Membrane Preparation: Prepare cell membranes or tissues expressing the target receptor.

  • Assay Incubation: Incubate the membranes with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled test compound.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification of Bound Radioactivity: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Visualizing Pathways and Workflows

To provide a clearer understanding of the potential biological context and experimental procedures, the following diagrams have been generated using the DOT language.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand (Isoxazole) Ligand (Isoxazole) Receptor Receptor Ligand (Isoxazole)->Receptor Binding Signaling Cascade Signaling Cascade Receptor->Signaling Cascade Activation Effector Protein Effector Protein Signaling Cascade->Effector Protein Cellular Response Cellular Response Effector Protein->Cellular Response Modulation

Caption: Hypothetical signaling pathway initiated by an isoxazole derivative binding to a cell surface receptor.

Experimental_Workflow Compound Library (Isoxazoles) Compound Library (Isoxazoles) High-Throughput Screening High-Throughput Screening Compound Library (Isoxazoles)->High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Dose-Response & IC50 Determination Dose-Response & IC50 Determination Hit Identification->Dose-Response & IC50 Determination Mechanism of Action Studies Mechanism of Action Studies Dose-Response & IC50 Determination->Mechanism of Action Studies Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization

Caption: A typical workflow for identifying and characterizing bioactive compounds from a chemical library.

Logical_Relationship This compound This compound Structural Analogs (Known Targets) Structural Analogs (Known Targets) This compound->Structural Analogs (Known Targets) Compare Structure Predicted Biological Targets Predicted Biological Targets Structural Analogs (Known Targets)->Predicted Biological Targets Infer Potential Targets Experimental Validation Experimental Validation Predicted Biological Targets->Experimental Validation Test Hypotheses

References

Safety Operating Guide

Proper Disposal of 3,6-Dichlorobenzo[d]isoxazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, the proper disposal of 3,6-Dichlorobenzo[d]isoxazole, a chemical compound utilized in pharmaceutical and agrochemical research, requires stringent adherence to hazardous waste protocols. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure safe handling and disposal, thereby minimizing environmental impact and maintaining laboratory safety.

Due to the hazardous nature of chlorinated organic compounds, this compound (CAS Number: 16263-54-0) must not be disposed of through standard laboratory drains or as regular solid waste. Improper disposal can lead to environmental contamination and potential health risks.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene).
Body Protection Laboratory coat, long pants, and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area or with a fume hood.

Step-by-Step Disposal Procedure

The following procedure is a general guideline based on best practices for the disposal of hazardous chlorinated chemical waste. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and requirements.

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams, particularly incompatible chemicals.

    • Collect waste in a dedicated, properly labeled hazardous waste container.

  • Container Requirements:

    • Use a chemically resistant container, typically high-density polyethylene (HDPE), that is in good condition and has a secure, leak-proof lid.

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Waste Accumulation:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Keep the container closed at all times, except when adding waste.

    • Ensure secondary containment is in place to capture any potential leaks or spills.

  • Disposal Request:

    • Once the container is full or is no longer needed, contact your institution's EHS department to arrange for a hazardous waste pickup.

    • Provide them with all necessary information about the waste, including the chemical name and quantity.

  • Spill Management:

    • In the event of a spill, evacuate the immediate area and alert your supervisor and EHS department.

    • If trained and equipped, contain the spill using appropriate absorbent materials.

    • Collect the contaminated absorbent material and place it in a sealed, labeled hazardous waste container for disposal.

Disposal Workflow Diagram

G cluster_spill Emergency Protocol start Begin Disposal Process ppe Wear Appropriate PPE start->ppe segregate Segregate Waste ppe->segregate container Use Labeled, Compatible Container segregate->container accumulate Store in Satellite Accumulation Area container->accumulate request Request EHS Pickup accumulate->request end Disposal Complete request->end spill Spill Occurs contain_spill Contain and Clean Spill spill->contain_spill If trained spill_waste Dispose of Spill Debris as Hazardous Waste contain_spill->spill_waste spill_waste->request

Caption: Workflow for the proper disposal of this compound.

Disclaimer: This information is intended as a general guide. Researchers must consult the specific Safety Data Sheet for this compound and their institution's hazardous waste disposal procedures for full compliance and safety.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.